SC-58125
Description
a COX-2 inhibito
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-fluorophenyl)-1-(4-methylsulfonylphenyl)-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N2O2S/c1-26(24,25)14-8-6-13(7-9-14)23-15(10-16(22-23)17(19,20)21)11-2-4-12(18)5-3-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBIMJKLBUMNAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167304 | |
| Record name | 5-(4-fluorophenyl)-1-(4-(methylsulfonyl)phenyl)-3-(trifluoromethyl)-1H-Pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162054-19-5 | |
| Record name | 5-(4-Fluorophenyl)-1-(4-methylsulfonylphenyl)-3-trifluoromethyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162054-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-((4-Methylsulfonyl)phenyl)-3-trifluoromethyl-5-(4-fluorophenyl)pyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162054195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-fluorophenyl)-1-(4-(methylsulfonyl)phenyl)-3-(trifluoromethyl)-1H-Pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SC-58125 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-((4-METHYLSULFONYL)PHENYL)-3-TRIFLUOROMETHYL-5-(4-FLUOROPHENYL)PYRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVT5HFY7J5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SC-58125 mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of SC-58125
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. Its mechanism of action centers on the specific blockade of COX-2-mediated synthesis of prostaglandins, which are key mediators of inflammation, pain, and tumorigenesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on signaling pathways, quantitative inhibitory data, and detailed experimental protocols for key assays.
Core Mechanism of Action: Selective COX-2 Inhibition
This compound exerts its biological effects through the potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the conversion of arachidonic acid to prostaglandins.[1][2][3] Unlike the constitutively expressed COX-1 isoform, COX-2 is inducible and its expression is upregulated in response to inflammatory stimuli and in various types of cancers.[4] By selectively inhibiting COX-2, this compound reduces the production of prostaglandins, particularly prostaglandin E2 (PGE2), at sites of inflammation and in tumor microenvironments, thereby mitigating inflammatory responses and inhibiting cancer cell growth.[1][5] The inhibition of COX-2 by this compound is time-dependent, suggesting a tight binding to the enzyme.[1]
Signaling Pathway
The primary signaling pathway affected by this compound is the prostaglandin synthesis pathway. By inhibiting COX-2, this compound blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for all prostaglandins. This leads to a downstream reduction in the levels of various prostaglandins, including PGE2, which are involved in signaling pathways that promote cell proliferation, survival, and angiogenesis.
Quantitative Data
The following tables summarize the quantitative data regarding the inhibitory activity of this compound.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 | Cell Line/System | Reference |
| Human COX-2 | 0.04 µM | Spectrophotometric assay | [2][6] |
| Human COX-1 | >100 µM | Not specified | [1][3] |
| HCA-7 cell growth | 25-100 µM (3 days) | HCA-7 human colon cancer cells | [1] |
| LLC cell growth | 25-100 µM (3 days) | Lewis Lung Carcinoma cells | [1] |
Table 2: In Vivo Efficacy
| Model | Dosage | Effect | Reference |
| Nude mice with HCA-7 xenografts | 10 mg/kg initial, then 5 mg/kg 3x/week (i.p.) | 85-90% reduction in tumor formation | [7] |
| Nude mice with established colorectal cancer xenografts | 10 mg/kg (i.p. every 48h) | Inhibition of tumor growth | [1][5] |
| Mice with established colorectal cancer xenografts | 10 mg/kg (single i.p. dose) | Reduction in tumor PGE2 levels | [1][5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is adapted from studies on HCA-7 and LLC cells.[1]
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Cell Seeding: Plate HCA-7 or LLC cells in 96-well plates at a desired density and allow them to adhere overnight.
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Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) or vehicle control (DMSO) for 3 days.
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MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Nude Mouse Xenograft Model
This protocol is based on studies of HCA-7 cell xenografts in nude mice.[7]
-
Cell Preparation: Harvest HCA-7 cells and resuspend them in a suitable medium (e.g., DMEM) at a concentration of 1 x 10^6 cells per 0.2 mL.
-
Animal Model: Use athymic nude mice.
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Tumor Cell Implantation: Inject 0.2 mL of the cell suspension subcutaneously into the dorsal flank of each mouse.
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Treatment: On the day of implantation, administer an initial intraperitoneal (i.p.) injection of this compound (10 mg/kg) or vehicle (DMSO).
-
Maintenance Treatment: Continue treatment with this compound (5 mg/kg, i.p.) three times a week.
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers at regular intervals to calculate tumor volume (Volume = (Length x Width^2) / 2).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, protein expression).
Prostaglandin E2 (PGE2) Measurement
This is a general protocol for measuring PGE2 levels in cell culture supernatants or tumor lysates using a competitive enzyme immunoassay (EIA) kit.
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Sample Collection: Collect cell culture supernatants or prepare tumor lysates.
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Sample Preparation: Centrifuge samples to remove debris. Dilute samples as necessary to fall within the standard curve range of the EIA kit.
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EIA Procedure: Follow the manufacturer's instructions for the specific PGE2 EIA kit. This typically involves:
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Adding standards and samples to a microplate pre-coated with a capture antibody.
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Adding a PGE2-enzyme conjugate.
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Incubating to allow for competitive binding.
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Washing the plate to remove unbound reagents.
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Adding a substrate to develop a colorimetric signal.
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Stopping the reaction.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the PGE2 concentration in the samples by comparing their absorbance to the standard curve.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining.
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Cell Harvesting: Harvest cells and wash them with phosphate-buffered saline (PBS).
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Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C.
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Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a staining solution containing RNase A to degrade RNA and prevent its staining by PI.
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PI Staining: Add propidium iodide to the cell suspension to stain the DNA.
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Incubation: Incubate the cells in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.
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Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a valuable research tool for investigating the role of COX-2 in various physiological and pathological processes. Its high selectivity for COX-2 over COX-1 makes it a precise agent for studying the consequences of COX-2 inhibition without the confounding effects of COX-1 blockade. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound.
References
- 1. A Cyclooxygenase-2 Inhibitor (this compound) Blocks Growth of Established Human Colon Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Antitumor Activity of SC-58125
This technical guide provides a comprehensive overview of the preclinical research on the antitumor activity of this compound, a selective cyclooxygenase-2 (COX-2) inhibitor. The document details the compound's mechanism of action, summarizes key quantitative data from pivotal studies, outlines experimental methodologies, and provides visual representations of signaling pathways and experimental workflows.
Introduction: Targeting COX-2 in Oncology
Cyclooxygenase-2 (COX-2) is an enzyme frequently overexpressed in various premalignant and malignant tumors, playing a significant role in tumorigenesis.[1][2] Its expression is associated with processes that promote cancer development, including inflammation, angiogenesis, and inhibition of apoptosis.[3][4] This has led to the investigation of selective COX-2 inhibitors as potential anticancer agents. This compound is a diaryl heterocycle compound developed as a selective inhibitor of the COX-2 enzyme.[5] Preclinical studies have focused on its potential to inhibit tumor growth, particularly in cancers that exhibit high levels of COX-2 expression.
Mechanism of Antitumor Action
This compound exerts its primary antitumor effect through the selective inhibition of the COX-2 enzyme, which is a key enzyme in the conversion of arachidonic acid to prostaglandins (PGs).[6] The subsequent reduction in prostaglandin levels, particularly Prostaglandin E2 (PGE2), disrupts several downstream signaling pathways that are crucial for tumor growth and survival.
Key Mechanistic Events:
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Inhibition of Prostaglandin Synthesis: In human colon cancer xenografts, treatment with this compound leads to a significant reduction in tumor PGE2 concentrations without altering the protein levels of COX-1 or COX-2.[7]
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Cell Cycle Arrest: In vitro studies on colon cancer (HCA-7) and Lewis lung carcinoma (LLC) cell lines demonstrated that this compound inhibits proliferation by inducing a delay in the G2 phase of the cell cycle.[7] This cell cycle arrest is associated with a reduction in the levels and activity of p34cdc2, a key cyclin-dependent kinase that regulates the G2 to M phase transition.[7]
-
Apoptosis Induction: While other non-steroidal anti-inflammatory drugs (NSAIDs) are known to induce apoptosis, the effect of this compound on programmed cell death is less pronounced. In one in vivo study, this compound treatment did not significantly increase the apoptotic index in tumor xenografts.[7] However, a slight increase in apoptosis (0.7%) was observed in vitro.[7]
Below is a diagram illustrating the proposed signaling pathway for this compound's antitumor activity.
Quantitative Data on Antitumor Efficacy
The antitumor activity of this compound has been quantified in both in vivo and in vitro models, primarily focusing on colon cancer cell lines with differential COX-2 expression.
Table 1: In Vivo Antitumor Activity of this compound
| Model System | Cell Line | Treatment | Key Findings | Reference |
| Nude Mouse Xenograft | HCA-7 (COX-2 positive) | 10 mg/kg this compound | 85-90% reduction in tumor formation. | [6] |
| Nude Mouse Xenograft | HCA-7 (COX-2 positive) | 10 mg/kg this compound | Significant inhibition of established tumor growth. | [7] |
| Nude Mouse Xenograft | HCT-116 (COX-2 negative) | This compound | No significant effect on tumor growth. | [6] |
Table 2: In Vitro Effects of this compound
| Assay | Cell Line | Treatment Concentration | Key Findings | Reference |
| Colony Formation | HCA-7 (COX-2 positive) | Not specified | Inhibited colony formation. | [6] |
| Colony Formation | HCT-116 (COX-2 negative) | Not specified | No effect on colony formation. | [6] |
| Cell Viability (MTT) | LLC (Lewis Lung Carcinoma) | 50 µM (for 12h) | Did not affect cell viability. | [8] |
| Cell Cycle Analysis | HCA-7 and LLC | Not specified | Accumulation of cells in the G2 phase. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these research findings. The following sections describe the key experimental protocols used to evaluate this compound.
Human Colon Cancer Xenograft Model
This protocol was used to assess the in vivo efficacy of this compound on tumors derived from human colon cancer cell lines.
-
Cell Culture: HCA-7 (COX-2 expressing) and HCT-116 (COX-2 deficient) human colon cancer cells were cultured in appropriate media.[6]
-
Animal Model: Athymic nude mice were used for tumor implantation.[6][7]
-
Tumor Implantation: 5 x 10⁶ HCA-7 cells were xenografted into the dorsal flank of the mice.[7]
-
Drug Administration: For tumor prevention studies, mice were treated with this compound (10 mg/kg, intraperitoneal injection) prior to cell inoculation, followed by treatments three times a week at 5 mg/kg.[6] For studies on established tumors, treatment began once tumors were palpable.[7]
-
Tumor Measurement: Tumor volume was determined by external measurement of the length (L) and width (W) of the tumor, calculated using the formula: V = [L × W²] × 0.5.[6]
Prostaglandin E2 (PGE2) Measurement
-
Sample Preparation: Excised tumor tissues were homogenized.
-
Extraction: Lipids, including PGE2, were extracted from the homogenized tissue.
-
Quantification: PGE2 levels were quantified using a competitive enzyme immunoassay.[7]
Cell Cycle Analysis
-
Cell Treatment: Cancer cell lines (e.g., HCA-7, LLC) were treated with this compound in culture.
-
Cell Fixation: Cells were harvested and fixed, typically with ethanol.
-
Staining: Fixed cells were stained with a fluorescent DNA-binding dye, such as propidium iodide.
-
Flow Cytometry: The DNA content of the stained cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[7]
The general workflow for preclinical evaluation of this compound is depicted in the diagram below.
Conclusion and Future Perspectives
The research on this compound provides strong preclinical evidence for its antitumor activity, particularly in cancers that overexpress COX-2. The compound effectively inhibits tumor growth by reducing prostaglandin synthesis and inducing cell cycle arrest.[6][7] The differential effect on COX-2 positive versus COX-2 negative cell lines underscores the target-specific nature of its action.[6]
While this compound itself has not progressed into widespread clinical use for cancer, the research has been foundational. It has contributed to the broader understanding of the role of COX-2 in oncology and has paved the way for the development of other COX-2 inhibitors and celecoxib analogues for cancer treatment and prevention.[1][2][9] Future research may explore the use of selective COX-2 inhibitors in combination with standard chemotherapeutic drugs or radiation, a strategy that could leverage their distinct mechanisms of action to achieve synergistic effects.[7]
References
- 1. Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celecoxib: a specific COX-2 inhibitor with anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs [frontiersin.org]
- 4. COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-1 (COX-1) and COX-1 Inhibitors in Cancer: A Review of Oncology and Medicinal Chemistry Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 7. A Cyclooxygenase-2 Inhibitor (this compound) Blocks Growth of Established Human Colon Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib | Semantic Scholar [semanticscholar.org]
SC-58125: A Technical Guide to its In Vitro Anti-inflammatory Effects
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the in vitro anti-inflammatory properties of SC-58125, a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor. It details the compound's mechanism of action, summarizes key quantitative data from various studies, outlines relevant experimental protocols, and visualizes the associated biological pathways and workflows. This guide is intended to serve as a resource for researchers utilizing this compound as a tool for investigating inflammatory processes and for professionals in the field of drug development.
Core Mechanism of Action: Selective COX-2 Inhibition
Inflammation is a complex biological response, and a key pathway in its mediation is the conversion of arachidonic acid into prostaglandins (PGs), potent lipid mediators of inflammation, pain, and fever.[1][2] This conversion is catalyzed by two primary cyclooxygenase isoforms: COX-1 and COX-2.[1][2]
-
COX-1: This isoform is constitutively expressed in many tissues, including the stomach and platelets, where it is involved in physiological "housekeeping" functions like gastrointestinal protection and platelet aggregation.[1][3]
-
COX-2: In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by pro-inflammatory stimuli such as cytokines and endotoxins at sites of inflammation.[1][2][3] Its induction leads to a significant increase in the production of prostaglandins that drive the inflammatory response.
This compound exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme.[4][5] This selectivity is attributed to subtle but critical structural differences in the active sites of the two enzymes. The active site of COX-2 is approximately 25% larger than that of COX-1, featuring a side pocket that can accommodate the bulkier structure of selective inhibitors like this compound.[6] This allows this compound to bind tightly to and inhibit COX-2 with high potency, while having minimal effect on the physiological functions mediated by COX-1.[1][7] The inhibition of COX-2 by this compound is time-dependent, involving an initial reversible binding followed by a transition to a more tightly bound complex.[8]
Quantitative Data on In Vitro Efficacy
The potency and selectivity of this compound have been quantified across various in vitro systems. The data consistently demonstrates a significant preference for COX-2 over COX-1.
Table 1: Inhibitory Potency (IC50) of this compound against COX Isoforms
| Enzyme/System | IC50 Value (µM) | Source |
|---|---|---|
| Recombinant Mouse COX-2 | 0.07 | [5] |
| Recombinant Human COX-2 | 1 | [4] |
| IL-1β Stimulated Human Fibroblasts (COX-2) | 0.09 | [5] |
| Human Platelet (COX-1) | 8.8 | [5] |
| Recombinant Human COX-1 | >100 |[4][5] |
Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Production
| Cell Line | Condition | This compound Effect | Source |
|---|---|---|---|
| HCA-7 Human Colon Cancer Cells | Constitutive COX-2 Expression | Significant inhibition of PGE2 production (from 10 ng/ml to near undetectable levels). | [7] |
| Murine Tumor Xenografts | In vivo treatment, ex vivo analysis | Reduces tumor PGE2 levels. |[4] |
Relationship with the NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor family that regulates immune and inflammatory responses.[9] In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins.[9][10] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and allowing NF-κB to translocate to the nucleus.[9][10] In the nucleus, NF-κB activates the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and importantly, COX-2.[11][12]
By inhibiting COX-2, this compound acts downstream of NF-κB. However, there is a potential feedback loop. Prostaglandins produced by COX-2 can themselves further amplify inflammatory signaling that may involve NF-κB activation. Therefore, by reducing prostaglandin levels, this compound can help dampen this amplification loop, indirectly modulating the overall inflammatory environment regulated by NF-κB.
Key Experimental Protocols
The in vitro evaluation of this compound typically involves enzymatic and cell-based assays to determine its potency, selectivity, and functional effects.
In Vitro COX Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of this compound for COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction buffer containing the enzyme (COX-1 or COX-2), a heme cofactor, and the test compound (this compound) at various concentrations.
-
Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubation: Incubate the mixture for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C). The reaction measures the consumption of oxygen or the production of PGH2.
-
Termination & Detection: Stop the reaction and quantify the amount of prostaglandin produced, often using an Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme's activity.
Cell-Based Prostaglandin Production Assay
This assay measures the effect of this compound on COX-2 activity within a cellular context, which is more physiologically relevant.
Objective: To quantify the inhibition of pro-inflammatory stimulus-induced PGE2 production in whole cells.
Methodology:
-
Cell Culture: Plate suitable cells (e.g., human fibroblasts, macrophages like RAW 264.7, or colon cancer cells like HCA-7) in multi-well plates and grow to confluence.
-
Pre-incubation: Treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Stimulation: Add a pro-inflammatory agent, such as lipopolysaccharide (LPS) or Interleukin-1β (IL-1β), to induce COX-2 expression and activity. For cells with high constitutive COX-2 expression (like HCA-7), this step may not be necessary.[7]
-
Incubation: Incubate for an extended period (e.g., 18-24 hours) to allow for COX-2 expression and PGE2 production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a specific ELISA kit.
-
Cell Viability: Concurrently, perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed reduction in PGE2 is due to COX-2 inhibition and not cellular toxicity.
References
- 1. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 2. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
SC-58125: A Technical Guide to its Role as a Selective COX-2 Inhibitor in Prostaglandin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins are a group of physiologically active lipid compounds that play a crucial role in a variety of biological processes, including inflammation, pain, fever, and maintaining homeostasis. The synthesis of prostaglandins is primarily catalyzed by two cyclooxygenase (COX) enzymes: COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and is responsible for housekeeping functions such as protecting the gastric mucosa, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and in various pathological states, including cancer.[1] The differential roles of these two isoforms have been a key focus in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles. SC-58125 is a potent and highly selective inhibitor of the COX-2 enzyme, making it a valuable tool for investigating the specific roles of COX-2 in both physiological and pathological processes. This technical guide provides an in-depth overview of this compound, its mechanism of action in prostaglandin synthesis, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.
Mechanism of Action of this compound
This compound exerts its pharmacological effect by selectively binding to and inhibiting the cyclooxygenase-2 (COX-2) enzyme. This inhibition prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for all prostaglandins and thromboxanes. By blocking this critical step, this compound effectively reduces the production of prostaglandins, particularly prostaglandin E2 (PGE2), which is a key mediator of inflammation and pain.[2] The selectivity of this compound for COX-2 over COX-1 is a critical feature, as it minimizes the gastrointestinal side effects commonly associated with non-selective NSAIDs that inhibit both isoforms.[3]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The data presented below demonstrates the high selectivity of this compound for COX-2.
| Compound | Target | IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Reference |
| This compound | hCOX-2 | 0.04 | >2500 | [4][5][6] |
| This compound | hCOX-1 | >100 | [4][6] |
hCOX refers to the human cyclooxygenase enzyme.
Signaling Pathway
The following diagram illustrates the prostaglandin synthesis pathway and the specific point of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in prostaglandin synthesis.
In Vitro COX-1 and COX-2 Enzyme Inhibition Assay
This assay directly measures the ability of this compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of this compound for COX-1 and COX-2.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
This compound
-
DMSO (for dissolving the inhibitor)
-
Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 or a suitable detection method (e.g., LC-MS/MS)
Procedure:
-
Prepare a stock solution of this compound in DMSO and create a series of dilutions to be tested.
-
In a reaction tube, combine the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the desired concentration of this compound or vehicle (DMSO) to the respective tubes and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid to the mixture.
-
Allow the reaction to proceed for a defined period (e.g., 2 minutes) at 37°C.
-
Terminate the reaction (e.g., by adding a stopping solution or by immediate extraction).
-
Measure the amount of PGE2 produced using an ELISA kit or by LC-MS/MS.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Human Whole Blood Assay
This ex vivo assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant environment. COX-1 activity is assessed by measuring thromboxane B2 (TXB2) production in clotting blood, while COX-2 activity is determined by measuring PGE2 production in lipopolysaccharide (LPS)-stimulated blood.[7][8]
Objective: To evaluate the selectivity of this compound for COX-2 over COX-1 in human whole blood.
Materials:
-
Freshly drawn human venous blood collected in heparinized tubes
-
This compound
-
DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
Saline
-
ELISA kits for TXB2 and PGE2
Procedure for COX-2 Activity:
-
Dispense heparinized whole blood into tubes.
-
Add various concentrations of this compound or vehicle (DMSO) to the blood samples and pre-incubate.
-
Add LPS to induce COX-2 expression and activity.
-
Incubate the samples for 24 hours at 37°C.
-
Centrifuge the samples to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using an ELISA kit.
Procedure for COX-1 Activity:
-
Dispense non-heparinized whole blood into tubes containing various concentrations of this compound or vehicle.
-
Allow the blood to clot by incubating for 1 hour at 37°C.
-
Centrifuge the tubes to separate the serum.
-
Measure the concentration of TXB2 in the serum using an ELISA kit.
Data Analysis: Calculate the IC50 values for both COX-1 (TXB2 inhibition) and COX-2 (PGE2 inhibition) as described in the previous protocol. The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is a classic method for evaluating the anti-inflammatory activity of compounds like this compound.
Objective: To assess the in vivo anti-inflammatory efficacy of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Plebismometer or calipers for measuring paw volume
Procedure:
-
Acclimate the rats to the experimental conditions.
-
Administer this compound or vehicle orally or intraperitoneally at various doses.
-
After a set time (e.g., 1 hour), induce inflammation by injecting a small volume of carrageenan solution into the plantar surface of the right hind paw.
-
Measure the paw volume using a plebismometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The increase in paw volume is calculated as the difference between the volume at each time point and the initial volume.
-
The percentage inhibition of edema for each dose of this compound is calculated relative to the vehicle-treated group.
Conclusion
This compound is a well-characterized and highly selective COX-2 inhibitor that serves as an invaluable research tool for dissecting the intricate roles of the COX-2 pathway in prostaglandin synthesis and its downstream physiological and pathological consequences. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers in the fields of pharmacology, inflammation, and drug development. The high selectivity of this compound allows for targeted investigation of COX-2 function, contributing to a deeper understanding of inflammatory processes and the development of safer and more effective anti-inflammatory therapies.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigating the Anti‐Inflammatory Potential of SLC‐0111: A Carbonic Anhydrase Inhibitor Targeting Cyclooxygenase‐Mediated Inflammatory Pathways in a Carrageenan‐Induced Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
SC-58125 and Its Role in Cell Cycle Arrest Pathways: A Technical Guide
Executive Summary
SC-58125 is a potent and highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] While primarily investigated for its anti-inflammatory properties, this compound has demonstrated significant antitumor activity, largely attributed to its ability to induce cell cycle arrest.[2][3] This document provides an in-depth analysis of the molecular mechanisms through which this compound modulates cell cycle progression. The primary mode of action involves the induction of a G2/M phase arrest, mediated by the downregulation of the p34cdc2 kinase, a critical regulator of the G2 to M phase transition.[4] This cytostatic effect, rather than a direct induction of widespread apoptosis, appears to be the predominant mechanism for its inhibition of cancer cell proliferation.[4] This guide summarizes the available quantitative data, details key experimental protocols for studying these effects, and provides visual diagrams of the associated signaling pathways and workflows.
Introduction
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various malignancies, including colorectal, breast, and lung cancers.[5] It plays a crucial role in converting arachidonic acid into prostaglandins, such as prostaglandin E2 (PGE2), which are signaling molecules involved in inflammation and cell proliferation.[6] The elevated expression of COX-2 in tumor tissues has been linked to increased cell growth, angiogenesis, and resistance to apoptosis.[6][7] Consequently, selective inhibition of COX-2 has emerged as a promising strategy for cancer therapy and chemoprevention.[5]
This compound is a diaryl compound that functions as a specific inhibitor of COX-2, with significantly less activity against the constitutively expressed COX-1 isoform.[2] This selectivity is advantageous as it minimizes the gastric side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[3] Studies have shown that this compound can effectively inhibit the growth of established human colon cancer xenografts and reduce tumor formation in preclinical models.[3][4] The primary mechanism underlying this antitumor effect is the induction of cell cycle arrest, which prevents cancer cells from progressing through the necessary phases for division.[4]
Mechanism of Action and Signaling Pathways
Primary Target: COX-2 Inhibition
The principal molecular target of this compound is the COX-2 enzyme. It exhibits high selectivity and potency, effectively blocking the synthesis of prostaglandins in cells where COX-2 is expressed.[1][2] By inhibiting COX-2, this compound reduces the levels of PGE2 within the tumor microenvironment.[4] This reduction in PGE2 is a key initial step that leads to downstream effects on cell proliferation and survival pathways.
Induction of G2/M Cell Cycle Arrest
The most significant antiproliferative effect of this compound is its ability to induce a delay or arrest in the G2/M phase of the cell cycle.[4] In studies involving Lewis Lung Carcinoma (LLC) and HCA-7 human colon cancer cells, treatment with this compound led to an accumulation of cells in the G2 phase.[4]
This G2/M arrest is directly linked to the downregulation of p34cdc2 (also known as Cyclin-Dependent Kinase 1, CDK1), a key kinase that regulates the transition from G2 to mitosis.[4] Treatment with this compound was shown to decrease both the protein levels and the activity of p34cdc2.[4] The reduction in active p34cdc2 prevents the cell from entering mitosis, thereby halting proliferation.[4] This cytostatic effect is considered the primary mechanism for the tumor growth inhibition observed with this compound treatment.[4]
Figure 1: this compound signaling pathway leading to G2/M cell cycle arrest.
Effects on Apoptosis and p53 Pathway
While the primary effect of this compound is cytostatic, its role in apoptosis (programmed cell death) has also been investigated. In some contexts, this compound treatment results in only a slight increase in apoptosis.[4] The major contribution to its antitumor activity remains the inhibition of cell cycle progression.[4]
Some studies suggest that COX-2 inhibitors can modulate apoptotic pathways by influencing the expression of Bcl-2 family proteins. For instance, PGE2 has been shown to induce the expression of the anti-apoptotic protein Bcl-2, and its inhibition by this compound could potentially counteract this effect.[7][8] Furthermore, COX inhibitors have been reported to modulate the p53 tumor suppressor pathway by downregulating HDM2, a protein that targets p53 for degradation.[9] This leads to increased p53 stability and nuclear accumulation, which can enhance chemotherapy-induced apoptosis.[9] However, the direct role of this compound in the p53 pathway requires further specific investigation.
Quantitative Data
The biological activity of this compound has been quantified in various assays. The following tables summarize key inhibitory concentrations and experimental parameters reported in the literature.
Table 1: Inhibitory Potency (IC50)
| Target | IC50 Value | Assay Condition | Reference |
|---|---|---|---|
| Human COX-2 | 0.04 µM (40 nM) | Spectrophotometric assay | [1] |
| Human COX-1 | >100 µM | In vitro assay | [2] |
| Triple Mutant hCOX-2 | 1 µM | Spectrophotometric assay |[1] |
Table 2: Effective Concentrations in Cell-Based Assays
| Cell Line | Concentration | Observed Effect | Reference |
|---|---|---|---|
| Lewis Lung Carcinoma (LLC) | 100 µM | Induction of G2 arrest | [4] |
| HCA-7 (Human Colon Cancer) | 100 µM | Inhibition of proliferation | [4] |
| HCA-7 (Human Colon Cancer) | Not specified | Inhibition of colony formation | [3] |
| HCT-116 (Human Colon Cancer) | Not specified | No effect on colony formation |[3] |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol describes a standard method for analyzing cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.[10][11][12]
Objective: To quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle following treatment with this compound.
Materials:
-
Cell culture medium, PBS, Trypsin-EDTA
-
This compound (dissolved in DMSO)
-
Fixation Solution: Ice-cold 70% ethanol
-
PI Staining Solution: Propidium Iodide (20-50 µg/mL), RNase A (100 µg/mL), and Triton X-100 (0.1%) in PBS.
Procedure:
-
Cell Seeding and Treatment: Plate cells at a density that prevents confluence by the end of the experiment. Allow cells to adhere overnight. Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the specified duration (e.g., 12-24 hours).
-
Cell Harvesting: Aspirate the culture medium. Wash cells with PBS. Detach adherent cells using Trypsin-EDTA and neutralize with complete medium.[10] Collect all cells, including any floating cells from the original medium, into a conical tube.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-by-drop to prevent clumping.[10] Incubate on ice for at least 30 minutes or store at -20°C.
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and decant the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution. Incubate at room temperature for 30 minutes in the dark.[10]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a 488 nm laser for excitation.[13] Collect fluorescence data on a linear scale. Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in each phase of the cell cycle.
Figure 2: Experimental workflow for cell cycle analysis using flow cytometry.
Protein Expression Analysis by Western Blotting
This protocol outlines the steps for detecting changes in the expression of cell cycle-related proteins (e.g., p34cdc2) after this compound treatment.[14]
Objective: To measure the relative protein levels of key cell cycle regulators.
Materials:
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary antibodies (e.g., anti-p34cdc2, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Sample Preparation: Treat cells with this compound as described previously. After treatment, wash cells with ice-cold PBS and lyse them by adding 1X SDS sample buffer or RIPA buffer.[14] Scrape the cells, transfer to a microcentrifuge tube, and sonicate to shear DNA.[14] Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates by boiling at 95-100°C for 5 minutes. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[14] Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody and Detection: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify band intensity using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to determine relative expression changes.
Figure 3: Experimental workflow for Western Blot analysis.
Summary of Effects
The cellular response to this compound is a multi-step process that begins with the specific inhibition of its target enzyme and culminates in the halting of cell division. This logical relationship is summarized in the diagram below.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. A Cyclooxygenase-2 Inhibitor (this compound) Blocks Growth of Established Human Colon Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. p53-mediated induction of Cox-2 counteracts p53- or genotoxic stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase inhibitors modulate the p53/HDM2 pathway and enhance chemotherapy-induced apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Video Protocol | Proteintech Group [ptglab.com]
The Effect of SC-58125 on p34cdc2 Protein Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-58125 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and carcinogenesis. While the primary mechanism of this compound involves the blockade of prostaglandin synthesis, emerging evidence suggests that its anti-proliferative effects may be linked to the modulation of the cell cycle. A key regulator of the G2/M transition phase of the cell cycle is the p34cdc2 protein kinase (also known as CDK1). This technical guide explores the current understanding of the effect of this compound on p34cdc2 protein levels. While direct evidence detailing a quantitative change in p34cdc2 protein expression following this compound treatment is not prominently available in the current body of scientific literature, this guide will delve into the indirect evidence suggesting a functional interplay. We will present the established role of this compound in inducing cell cycle arrest and the pivotal function of p34cdc2 in this process. Furthermore, we provide detailed experimental protocols for researchers to investigate the potential impact of this compound on p34cdc2 protein levels and its activity.
Introduction: this compound and Cell Cycle Regulation
This compound is a diaryl-isoxazole compound that exhibits high selectivity for the inhibition of the COX-2 enzyme. The overexpression of COX-2 has been observed in various malignancies, and its inhibition has been a target for cancer therapy and prevention. Several studies have demonstrated that selective COX-2 inhibitors, including this compound and its structural analog celecoxib, can induce cell cycle arrest in cancer cell lines, thereby inhibiting their proliferation. This cell cycle arrest often occurs at the G2/M transition, a critical checkpoint that ensures the fidelity of cell division.
The progression through the cell cycle is orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). The activity of these kinases is tightly regulated by their association with regulatory subunits called cyclins and by a series of phosphorylation and dephosphorylation events. The p34cdc2/CDK1 protein kinase, in complex with cyclin B1, is the master regulator of the G2/M transition. Activation of the p34cdc2/cyclin B1 complex is essential for entry into mitosis.
Given that this compound can induce G2/M arrest, it is plausible to hypothesize a link between its mechanism of action and the regulation of p34cdc2. However, it is crucial to distinguish between an effect on the protein level of p34cdc2 and an effect on its kinase activity. Research on other cytotoxic agents that induce G2/M arrest, such as doxorubicin, has shown that the primary effect is on the inhibition of p34cdc2 activity through post-translational modifications, rather than a change in its protein expression.[1][2]
Quantitative Data Summary
As of the latest literature review, there is a conspicuous absence of direct quantitative data from studies specifically measuring the protein levels of p34cdc2 following treatment with this compound. The primary focus of existing research has been on the phenotypic outcomes of this compound treatment, such as cell viability and the proportion of cells in different phases of the cell cycle.
To facilitate future research in this area, the following table provides a template for how such quantitative data could be presented. Researchers are encouraged to populate this table with their experimental findings.
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Fold Change in p34cdc2 Protein Level (vs. Control) | Method of Quantification | Reference |
| e.g., HT-29 | 10 | 24 | Data to be determined | Western Blot Densitometry | Future Study |
| e.g., HT-29 | 25 | 24 | Data to be determined | Western Blot Densitometry | Future Study |
| e.g., HT-29 | 50 | 24 | Data to be determined | Western Blot Densitometry | Future Study |
| e.g., PC-3 | 10 | 48 | Data to be determined | Mass Spectrometry | Future Study |
| e.g., PC-3 | 25 | 48 | Data to be determined | Mass Spectrometry | Future Study |
| e.g., PC-3 | 50 | 48 | Data to be determined | Mass Spectrometry | Future Study |
Experimental Protocols
To investigate the effect of this compound on p34cdc2 protein levels, a series of well-controlled experiments are required. Below are detailed methodologies for key experiments.
Cell Culture and Treatment
-
Cell Line Selection: Choose a relevant cancer cell line known to express COX-2 (e.g., HT-29 colorectal adenocarcinoma, PC-3 prostate cancer).
-
Cell Seeding: Seed the cells in appropriate culture dishes or flasks and allow them to adhere and reach 50-60% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Treatment: Replace the culture medium with the medium containing different concentrations of this compound or the vehicle control (DMSO). Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Cell Synchronization
To study cell cycle-specific effects, synchronization of the cell population is recommended. The double thymidine block method is commonly used to arrest cells at the G1/S boundary.
-
First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM and incubate for 16-18 hours.
-
Release: Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) and then add a fresh complete medium. Incubate for 9-10 hours.
-
Second Thymidine Block: Add thymidine again to a final concentration of 2 mM and incubate for 16-18 hours.
-
Release into Mitosis: Wash the cells twice with PBS and add a fresh complete medium. Cells will proceed synchronously through the S, G2, and M phases. Samples can be collected at different time points to analyze specific cell cycle phases.
Western Blotting for p34cdc2 Protein Levels
Western blotting is a standard technique to quantify the relative abundance of a specific protein.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p34cdc2 overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the intensity of the p34cdc2 bands and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein levels.
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway of this compound Action
The following diagram illustrates a hypothesized signaling pathway through which this compound may indirectly influence p34cdc2 activity, leading to G2/M cell cycle arrest. This pathway is based on the known effects of COX-2 inhibitors and the established regulation of the G2/M transition.
Caption: Hypothesized pathway of this compound-induced G2/M arrest via indirect modulation of p34cdc2 activity.
Experimental Workflow for Investigating this compound Effects
The following diagram outlines a logical workflow for researchers to follow when investigating the effects of this compound on p34cdc2.
Caption: A streamlined experimental workflow to elucidate the effects of this compound on p34cdc2.
Conclusion and Future Directions
The current scientific literature does not provide a definitive answer regarding the direct effect of this compound on p34cdc2 protein levels. The available evidence points towards an this compound-induced G2/M cell cycle arrest, a process intricately regulated by the activity of the p34cdc2/cyclin B1 complex. It is plausible that this compound influences the post-translational modifications that govern p34cdc2 activity, rather than altering its protein expression.
Future research should focus on directly measuring p34cdc2 protein levels in various cancer cell lines treated with this compound using quantitative methods like Western blotting and mass spectrometry. Furthermore, investigating the phosphorylation status of p34cdc2 at its key regulatory sites (Threonine-14 and Tyrosine-15) and the activity of its upstream regulators, such as Wee1/Myt1 kinases and Cdc25 phosphatases, will provide a more comprehensive understanding of the molecular mechanisms underlying the anti-proliferative effects of this compound. This in-depth knowledge will be invaluable for the rational design of novel cancer therapeutic strategies.
References
In Vivo Cytostatic Effects of SC-58125: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo cytostatic effects of SC-58125, a selective cyclooxygenase-2 (COX-2) inhibitor. The data and protocols summarized herein are derived from key preclinical studies, offering valuable insights for professionals in oncology and drug development.
Executive Summary
This compound has demonstrated significant cytostatic effects in vivo, primarily through the inhibition of tumor growth in preclinical cancer models. Its mechanism of action is linked to the selective inhibition of the COX-2 enzyme, leading to a reduction in prostaglandin E2 (PGE2) production and subsequent cell cycle arrest at the G2/M transition phase. Notably, these effects are achieved without a significant increase in apoptosis, highlighting its role as a cytostatic rather than a cytotoxic agent in these models. Evidence also points to COX-2 independent mechanisms involving the induction of oxidative stress.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies of this compound.
Table 1: In Vivo Tumor Growth Inhibition by this compound
| Cell Line | Animal Model | Treatment Regimen | Key Findings | Citation(s) |
| HCA-7 (Human Colon Carcinoma) | Athymic Nude Mice | 10 mg/kg, intraperitoneal injection, every 48 hours | Statistically significant decrease in tumor growth rates (P<0.0001) when treatment started at time of injection, or 2 and 4 weeks post-implantation.[1] | [1] |
| HCA-7 (Human Colon Carcinoma) | Athymic Nude Mice | 10 mg/kg, intraperitoneal injection, once per day for 2 days | Short-term treatment was sufficient to attenuate tumor growth for up to 15 days.[1] | [1] |
| HCA-7 (Human Colon Carcinoma) | Athymic Nude Mice | Initial dose 10 mg/kg, then 5 mg/kg three times a week | Reduced tumor formation by 85-90%.[2] | [2] |
| HCT-116 (Human Colon Carcinoma, COX-2 deficient) | Athymic Nude Mice | 5 mg/kg, three times a week | No effect on tumor growth.[2] | [2] |
| LLC (Lewis Lung Carcinoma) in wild-type fibroblasts | C57BL/6 Mice | 10 µM this compound (in vitro treatment of fibroblasts) | Led to a ~90% reduction in VEGF levels from fibroblasts.[3] | [3] |
Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Levels in Vivo
| Cell Line | Animal Model | Treatment | Time Point | Result | Citation(s) |
| HCA-7 Xenografts | Nude Mice | Single 10 mg/kg dose | 2 hours | Significant reduction in tumor PGE2. | [1] |
| HCA-7 Xenografts | Nude Mice | Single 10 mg/kg dose | 12 hours | Maximal inhibition of tumor PGE2. | [1] |
| HCA-7 Xenografts | Nude Mice | Single 10 mg/kg dose | 36 hours | PGE2 levels returned to 50% of initial levels. | [1] |
Table 3: Cell Cycle Effects of this compound
| Effect | Observation | Mechanism | Citation(s) |
| Cell Cycle Progression | Delayed progression through the G2/M transition.[1] | Decrease in p34cdc2 protein levels and activity.[1] | [1] |
| Apoptosis | No significant alteration in the rate of apoptosis in vivo.[1] | The primary effect is cytostatic, not cytotoxic.[1] | [1] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Human Colon Cancer Xenograft Model in Athymic Nude Mice
-
Animal Model: Athymic nude mice are utilized due to their compromised immune system, which prevents the rejection of human tumor xenografts.[4]
-
Cell Line: HCA-7 human colon carcinoma cells, which constitutively express high levels of COX-2, are commonly used.[2] HCT-116 cells, which lack COX-2 expression, serve as a negative control.[2]
-
Cell Implantation: 5x106 HCA-7 cells are suspended in 0.2 ml of DMEM medium and injected into the dorsal subcutaneous tissue of the mice.[1][2]
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width2) / 2.
Drug Preparation and Administration
-
Vehicle: this compound is typically dissolved in Dimethyl sulfoxide (DMSO).[1]
-
Dosage and Route: A common dosage is 10 mg/kg body weight, administered via intraperitoneal injection.[1] Treatment schedules can vary, from injections every 48 hours for long-term studies to short-term interventions.[1]
Quantification of Prostaglandin E2 (PGE2)
-
Sample Collection: Tumors are excised from mice at various time points following this compound administration.
-
Extraction: Tumors are homogenized, and lipids are extracted.
-
Analysis: PGE2 levels in the tumor homogenates are quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[5] This allows for the direct measurement of COX-2 activity inhibition within the tumor microenvironment.[1]
Analysis of Cell Cycle and Apoptosis
-
Cell Cycle Analysis: Tumor tissues are processed to create single-cell suspensions. Cells are then stained with a fluorescent DNA-binding dye (e.g., propidium iodide) and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[6]
-
Western Blot for Cell Cycle Proteins: Tumor lysates are prepared and separated by SDS-PAGE. Proteins are transferred to a membrane and probed with antibodies specific for key cell cycle regulatory proteins, such as p34cdc2, to assess changes in their expression and activity levels.[1]
-
Apoptotic Index: Tumor sections are stained (e.g., with H&E) and examined under a microscope. The number of apoptotic bodies is counted and expressed as a percentage of the total number of cells to determine the apoptotic index.[1]
Signaling Pathways and Experimental Workflows
Visual diagrams of key mechanisms and processes are provided below using the DOT language.
This compound Primary Mechanism of Action
Caption: this compound inhibits COX-2, reducing PGE2 and p34cdc2, causing G2/M arrest and cytostasis.
In Vivo Xenograft Experiment Workflow
Caption: Workflow for assessing this compound efficacy in a human colon cancer xenograft model.
COX-2 Independent Cytostatic Pathway
Caption: this compound can induce cytostasis via GSH depletion and increased ROS production.
References
- 1. A Cyclooxygenase-2 Inhibitor (this compound) Blocks Growth of Established Human Colon Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. Xenograft models in immunodeficient animals : I. Nude mice: spontaneous and experimental metastasis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor and anti-metastatic effects of cyclooxygenase-2 inhibition by celecoxib on human colorectal carcinoma xenografts in nude mouse rectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
SC-58125: A Technical Guide to a Selective COX-2 Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-58125 is a potent and highly selective chemical probe for the cyclooxygenase-2 (COX-2) enzyme. Its ability to preferentially inhibit COX-2 over the constitutively expressed COX-1 isoform has made it a valuable tool for investigating the physiological and pathological roles of COX-2 in inflammation, pain, and carcinogenesis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use, and a visualization of its impact on cellular signaling pathways.
Introduction
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the biosynthetic pathway of prostanoids, which are critical lipid signaling molecules involved in a wide range of physiological and pathological processes. Two main isoforms of COX have been identified: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for housekeeping functions, such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow. In contrast, COX-2 is an inducible enzyme that is upregulated in response to inflammatory stimuli, growth factors, and tumor promoters.[1] This differential expression profile makes COX-2 an attractive therapeutic target for the development of anti-inflammatory and anti-cancer agents with reduced gastrointestinal side effects compared to non-selective NSAIDs.
This compound is a diaryl pyrazole derivative that has demonstrated high selectivity and potency as a COX-2 inhibitor.[2] Its utility as a chemical probe stems from its ability to specifically interrogate the functions of COX-2, thereby enabling researchers to dissect the downstream consequences of COX-2 activity in various biological systems.
Mechanism of Action
This compound exerts its inhibitory effect on COX-2 through a time-dependent mechanism.[2] It binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for all other prostanoids, including prostaglandin E2 (PGE2). The selectivity of this compound for COX-2 is attributed to subtle differences in the amino acid composition of the active sites of COX-1 and COX-2.
In the context of cancer biology, the inhibition of COX-2 by this compound leads to a reduction in tumor-associated PGE2 levels.[3] This decrease in PGE2 has been shown to have a cytostatic effect on cancer cells, primarily through the induction of cell cycle arrest at the G2/M transition.[3] This cell cycle arrest is associated with a decrease in the levels and activity of the p34cdc2 kinase, a key regulator of the G2/M checkpoint.[2][3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | COX-1 | COX-2 | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| IC50 | >100 µM | 0.04 µM | >2500 | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Endpoint | Dosage | Effect | Reference |
| Mouse Human Colon Cancer Xenograft (HCA-7 cells) | Tumor Growth Inhibition | 10 mg/kg (i.p. every 48h) | Significant inhibition of tumor growth | [2][3] |
| Mouse Human Colon Cancer Xenograft (HCA-7 cells) | Tumor PGE2 Levels | 10 mg/kg (single i.p. dose) | Significant reduction within 2 hours, maximal at 12 hours | [3] |
| Rat | Carrageenan-Induced Paw Edema | Not specified | Blocks edema | |
| Rat | Inflammatory Hyperalgesia | Not specified | Blocks hyperalgesia |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro COX-2 Enzyme Inhibition Assay
This protocol is a general guideline and may need to be optimized for specific experimental conditions.
Materials:
-
Human recombinant COX-2 enzyme
-
This compound
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Detection reagent (e.g., a peroxidase-based system to measure prostanoid production)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations.
-
In a 96-well plate, add the diluted this compound solutions to the appropriate wells. Include wells for a vehicle control (solvent only) and a positive control (a known COX-2 inhibitor).
-
Add the human recombinant COX-2 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 10-20 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., a strong acid).
-
Add the detection reagent and measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Cell Growth Inhibition Assay (HCA-7 and LLC cells)
Materials:
-
HCA-7 or LLC cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT reagent or other cell viability assay reagent
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed HCA-7 or LLC cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO and dilute it in a complete culture medium to obtain various treatment concentrations.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-treated control wells.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
At the end of the treatment period, perform a cell viability assay (e.g., MTT assay).
-
For the MTT assay, add the MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle control.
Human Colon Cancer Xenograft Mouse Model
Animal Model:
-
Immunocompromised mice (e.g., athymic nude mice)
Procedure:
-
Culture HCA-7 human colon cancer cells under standard conditions.
-
Harvest the cells and resuspend them in a sterile, serum-free medium or PBS.
-
Subcutaneously inject a specific number of cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to establish and reach a palpable size.
-
Prepare a sterile solution of this compound for injection (e.g., dissolved in DMSO and diluted in a suitable vehicle for intraperitoneal injection).
-
Administer this compound to the treatment group of mice at a specified dose and schedule (e.g., 10 mg/kg, intraperitoneally, every 48 hours). Administer the vehicle solution to the control group.
-
Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate tumor volume using a standard formula (e.g., Volume = (length x width^2) / 2).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of PGE2 levels, Western blotting for protein expression).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: COX-2 signaling pathway and the inhibitory effect of this compound.
Caption: A typical experimental workflow for evaluating this compound.
Conclusion
This compound is a well-characterized and highly selective COX-2 inhibitor that serves as an indispensable tool for researchers in various fields. Its ability to potently and selectively block the activity of COX-2 allows for the precise investigation of the roles of this enzyme in health and disease. The data and protocols presented in this guide are intended to facilitate the effective use of this compound as a chemical probe, ultimately contributing to a deeper understanding of COX-2 biology and the development of novel therapeutic strategies.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of SC-58125 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and conducting in vivo studies in mice to evaluate the efficacy of SC-58125, a selective cyclooxygenase-2 (COX-2) inhibitor. The information is compiled from preclinical studies investigating its anti-tumor effects, particularly in colorectal cancer models.
Introduction
This compound is a potent and selective inhibitor of the COX-2 enzyme, which is often overexpressed in various cancers and plays a crucial role in inflammation and cell proliferation.[1][2][3] In vivo studies in mouse models are essential for evaluating the therapeutic potential of this compound, determining effective dosages, and understanding its mechanism of action in a whole-organism context. These notes offer guidance on study design, experimental procedures, and data interpretation based on established research.
Mechanism of Action
This compound primarily exerts a cytostatic effect on tumor cells rather than inducing apoptosis.[4] Its mechanism involves the inhibition of COX-2, leading to a reduction in prostaglandin E2 (PGE2) synthesis.[4] This ultimately results in a delay in cell cycle progression at the G2/M transition, which is associated with decreased levels and activity of the p34cdc2 kinase.[1][4]
Signaling Pathway of this compound Action
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies of this compound in mice.
Table 1: Anti-Tumor Efficacy of this compound in HCA-7 Xenograft Model
| Treatment Group | Dosage & Schedule | Tumor Volume Doubling Time (weeks) | Tumor Growth Inhibition | Reference |
| Vehicle (DMSO) | - | 2.6 | - | [4] |
| This compound | 10 mg/kg, i.p., every 48h | Significantly increased (P<0.0001) | Statistically significant | [1][4] |
| This compound | 5 mg/kg, i.p., 3 times/week | - | 85-90% reduction in tumor formation | [3][5] |
Table 2: Pharmacodynamic Effects of a Single this compound Dose (10 mg/kg, i.p.) in HCA-7 Tumors
| Time Post-Treatment | PGE2 Levels (vs. baseline) | COX-1 Protein Levels | COX-2 Protein Levels | Reference |
| 2 hours | Significant reduction | No change | No change | [4] |
| 12 hours | Maximal inhibition | No change | No change | [4] |
| 24 hours | Remained low | No change | No change | [4] |
| 36 hours | Increased to 50% of initial levels | No change | No change | [4] |
| 48 hours | - | No change | No change | [4] |
Experimental Protocols
Animal Model and Tumor Xenograft Establishment
This protocol describes the establishment of a subcutaneous human colon cancer xenograft model in immunodeficient mice.
Materials:
-
Athymic nude mice (e.g., Harlan Sprague-Dawley), 4-6 weeks old.[4]
-
Human colon carcinoma cells (e.g., HCA-7, which express high levels of COX-2).[3][5]
-
Phosphate-buffered saline (PBS), sterile.
-
27-gauge needles and 1 mL syringes.
-
Cell culture medium (e.g., DMEM).
-
Trypsin-EDTA.
-
Hemocytometer or automated cell counter.
Procedure:
-
Culture HCA-7 cells to 80-90% confluency.
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend the cells in sterile PBS to a final concentration of 5 x 107 cells/mL.[4]
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100 µL of the cell suspension (5 x 106 cells) subcutaneously into the dorsal flank of each mouse.[4]
-
Allow tumors to establish and grow. Tumor size can be monitored weekly.
Experimental Workflow for Xenograft Study
This compound Formulation and Administration
Materials:
-
This compound powder.
-
Dimethyl sulfoxide (DMSO).
-
Sterile saline or PBS.
-
27-gauge needles and 1 mL syringes.
Procedure:
-
Dissolve this compound in DMSO to create a stock solution.[4]
-
For administration, dilute the stock solution in sterile saline or PBS to the final desired concentration (e.g., for a 10 mg/kg dose).
-
Administer the prepared this compound solution or vehicle control to the mice via intraperitoneal (i.p.) injection.[1][4]
-
A typical dosing schedule for tumor growth inhibition studies is every 48 hours.[1][4]
Tumor Measurement and Data Analysis
Procedure:
-
Measure the length (L) and width (W) of the tumors at regular intervals (e.g., weekly) using calipers.
-
Calculate the tumor volume (V) using the formula: V = (L x W2) x 0.5.[4]
-
Plot the mean tumor volume for each treatment group over time to generate tumor growth curves.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, PGE2 measurement).
Western Blot for COX-1, COX-2, and p34cdc2
Procedure:
-
Excise tumors and flash-freeze them in liquid nitrogen.[4]
-
Prepare tumor lysates using an appropriate lysis buffer.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Resolve 50 µg of tumor lysate per lane by SDS-PAGE.[4]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies specific for COX-1 (e.g., 1:1000 dilution), COX-2 (e.g., 1:500 dilution), or p34cdc2.[4]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Measurement of Tumor PGE2 Levels
Procedure:
-
Excise tumors at various time points after this compound administration and flash-freeze in liquid nitrogen.[4]
-
Homogenize the tumor tissue and extract prostaglandins.
-
Quantify PGE2 levels using a sensitive method such as gas chromatography-mass spectrometry (GC-MS) or a competitive enzyme-linked immunosorbent assay (ELISA) kit.[4]
-
Normalize the PGE2 levels to the total protein concentration of the tumor lysate.[4]
Conclusion
This compound has demonstrated significant anti-tumor activity in preclinical mouse models of colorectal cancer. The protocols and data presented here provide a framework for designing and executing in vivo studies to further investigate the therapeutic potential of this compound and other COX-2 inhibitors. Careful attention to experimental design, including appropriate animal models, dosing regimens, and endpoint analyses, is crucial for obtaining reliable and translatable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 3. resource.aminer.org [resource.aminer.org]
- 4. A Cyclooxygenase-2 Inhibitor (this compound) Blocks Growth of Established Human Colon Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 6. This compound | COX | TargetMol [targetmol.com]
Application Notes and Protocols for Dissolving SC-58125 in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction: SC-58125 is a potent and selective inhibitor of cyclooxygenase-2 (COX-2) with an IC50 value of 0.04 μM.[1][2][3] It is a valuable tool for in vitro and in vivo studies investigating the role of COX-2 in various physiological and pathological processes, including inflammation, pain, and cancer.[1] Due to its hydrophobic nature, this compound is insoluble in water but can be effectively dissolved in dimethyl sulfoxide (DMSO) for experimental use.[4] This document provides detailed protocols for the preparation, storage, and handling of this compound solutions in DMSO.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 384.35 g/mol | [3] |
| Solubility in DMSO | Up to 100 mM77 mg/mL (~200 mM)[4]9 mg/mL (~23.42 mM)[5]250 mg/mL (~650 mM) with sonication[2] | [2][4][5] |
| IC50 (COX-2) | 0.04 µM | [1][3] |
| IC50 (COX-1) | >100 µM | [5] |
| Storage of Powder | -20°C for up to 3 years | [5] |
| Storage of DMSO Stock | -20°C for 1 month-80°C for 6 months to 1 year | [1][5][6] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO), freshly opened to avoid moisture absorption which can reduce solubility[4]
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Vortex mixer
-
Sonicator (optional, but recommended for higher concentrations)[2][5]
-
Calibrated micropipettes and sterile, filtered pipette tips
Procedure:
-
Pre-dissolution Preparation:
-
Bring the vial of this compound powder and the DMSO to room temperature.
-
Calculate the required amount of this compound and DMSO to achieve the desired stock concentration. For example, to prepare 1 mL of a 100 mM stock solution:
-
Mass of this compound = 0.1 mol/L * 0.001 L * 384.35 g/mol = 0.038435 g = 38.435 mg.
-
-
-
Dissolution:
-
Carefully weigh out the calculated amount of this compound powder and add it to the sterile vial.
-
Add the calculated volume of high-purity DMSO to the vial.
-
Tightly cap the vial and vortex thoroughly for 2-3 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[5] Visually inspect the solution to ensure there are no visible particles.
-
-
Quality Control:
-
The final solution should be clear and free of any precipitate.
-
-
Aliquoting and Storage:
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the dilution of the DMSO stock solution for use in cell-based assays.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[6][7] It is recommended to perform a DMSO toxicity control experiment for your specific cell line.
-
To avoid precipitation of the compound upon dilution in aqueous media, a stepwise dilution may be necessary.[6]
Procedure:
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
-
Serial Dilution (if necessary):
-
If a very low final concentration is required, it is best to perform serial dilutions in DMSO first before diluting in the aqueous culture medium.[8]
-
-
Dilution into Culture Medium:
-
Directly add the required volume of the this compound DMSO stock solution to the pre-warmed cell culture medium.
-
Immediately mix the solution gently by pipetting or swirling the culture plate to ensure rapid and uniform distribution of the compound. This minimizes the risk of precipitation.[8]
-
For example, to prepare a 10 µM working solution in 10 mL of media from a 100 mM stock:
-
(100,000 µM) * V1 = (10 µM) * (10,000 µL)
-
V1 = 1 µL of the 100 mM stock solution.
-
The final DMSO concentration would be 1 µL / 10,000 µL = 0.01%.
-
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the this compound treated samples.
-
Visualizations
Caption: Workflow for the preparation and application of this compound in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | COX | TargetMol [targetmol.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for SC-58125 Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-58125 is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in inflammation and pain.[1] COX-2 is a key enzyme in the biosynthesis of prostaglandins from arachidonic acid.[2][3][4] Due to its selectivity for COX-2 over COX-1, this compound is a valuable tool for investigating the physiological and pathological roles of the COX-2 pathway. These application notes provide a detailed protocol for the intraperitoneal (IP) injection of this compound in a research setting, along with data on its in vivo effects and a schematic of the signaling pathway it modulates.
Quantitative Data Summary
The following table summarizes the dosage and observed effects of this compound administered via intraperitoneal injection in mice, as reported in the scientific literature.
| Parameter | Value | Species | Notes | Reference |
| Dosage | 10 mg/kg | Mice | Administered every 48 hours. | [1] |
| Effect on Tumor Growth | Inhibition | Mice | Inhibited the growth of established colorectal cancer xenografts. | [1] |
| Effect on Tumor Prostaglandin Levels | Reduction | Mice | A single IP injection reduced tumor PGE2 levels. | [1][5] |
| Cellular Mechanism | G2 Arrest | In vitro (LLC cells) | Induced a delay in progression through the G2/M phase of the cell cycle.[5] | [1] |
| In Vitro IC50 (COX-2) | 0.04 µM | Demonstrates high potency for COX-2. | [1] | |
| In Vitro IC50 (COX-1) | >100 µM | Demonstrates high selectivity for COX-2 over COX-1. | [1] |
Experimental Protocol: Intraperitoneal Injection of this compound in Mice
This protocol provides a step-by-step guide for the preparation and intraperitoneal administration of this compound to mice.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, sterile saline)
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge)
-
70% Ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Reagent Preparation (this compound Solution):
-
Vehicle Selection: A common vehicle for in vivo administration of hydrophobic compounds like this compound is a solution of DMSO. For animal studies, it is recommended to keep the final DMSO concentration below 10% to minimize toxicity. A co-solvent system with sterile saline or corn oil may also be considered.
-
Stock Solution: Prepare a stock solution of this compound in 100% DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO. Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Working Solution: On the day of injection, dilute the stock solution with sterile saline to the final desired concentration. For a 10 mg/kg dose in a 25g mouse, the required dose is 0.25 mg. If the injection volume is 100 µL, the working solution concentration should be 2.5 mg/mL. To prepare this, you would dilute your 10 mg/mL stock solution. For example, to make 1 mL of working solution, you would take 250 µL of the 10 mg/mL stock and add 750 µL of sterile saline. This results in a final DMSO concentration of 25%, which may be high for some studies. Further dilution and optimization may be necessary depending on the experimental requirements and animal tolerance. It is crucial to perform a solvent-negative control experiment to confirm that the vehicle has no non-specific effects.
Injection Procedure:
-
Animal Handling and Restraint: Weigh the mouse accurately to calculate the precise injection volume. Gently restrain the mouse using an appropriate technique. For a one-person technique, the mouse can be scruffed. For a two-person technique, one person can restrain the mouse while the other performs the injection.
-
Injection Site Identification: Position the mouse with its head tilted slightly downwards. The recommended injection site is the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
Injection: Swab the injection site with 70% ethanol. Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid damaging internal organs.
-
Aspiration and Injection: Gently pull back on the plunger to ensure that no fluid (blood or urine) enters the syringe. If the aspiration is clear, slowly inject the this compound solution.
-
Post-Injection Monitoring: After injection, return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal behavior.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for intraperitoneal injection of this compound.
Caption: this compound inhibits the COX-2 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 5. A Cyclooxygenase-2 Inhibitor (this compound) Blocks Growth of Established Human Colon Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxicity of SC-58125 using an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-58125 is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and the pathogenesis of various cancers.[1][2] The evaluation of its cytotoxic and cytostatic effects on cancer cells is crucial for its development as a potential therapeutic agent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity, providing a quantitative measure of the effects of a compound on cell proliferation.[3] This document provides a detailed protocol for utilizing the MTT assay to determine the in vitro effects of this compound on cancer cell lines.
Mechanism of Action of this compound
This compound selectively inhibits the COX-2 enzyme, which is often overexpressed in tumor tissues and plays a role in producing prostaglandins that can promote cancer cell growth, inhibit apoptosis, and stimulate angiogenesis. By blocking COX-2, this compound can impede these processes. However, studies have indicated that the effects of this compound on cancer cells may not be solely cytotoxic but rather cytostatic, leading to an arrest of the cell cycle, particularly at the G2/M transition, without a significant induction of apoptosis.[1]
Data Presentation: Effects of this compound on Cancer Cell Viability
The following table summarizes the observed effects of this compound on the viability of specific cancer cell lines as determined by MTT and other cell growth assays. Notably, the available literature suggests a more pronounced cytostatic rather than cytotoxic effect for this compound in the tested cell lines.
| Cell Line | Cancer Type | This compound Concentration | Incubation Time | Observed Effect on Cell Viability/Growth | Citation |
| HCA-7 | Human Colon Adenocarcinoma | Dose-dependent | Not specified | Dose-dependent reduction in cell number and MTT activity. | [1] |
| LLC (Lewis Lung Carcinoma) | Murine Lung Carcinoma | Dose-dependent | Not specified | Dose-dependent reduction in cell number and MTT activity; more sensitive than HCA-7 cells. | [1] |
| LLC (Lewis Lung Carcinoma) | Murine Lung Carcinoma | Up to 100 µM | Up to 3 days | Not toxic to the cells; no change in cell viability was observed. | [1] |
| LLC (Lewis Lung Carcinoma) | Murine Lung Carcinoma | 50 µM | 12 hours | Did not affect cell viability. | [2] |
Experimental Protocols
Materials
-
This compound (selective COX-2 inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Cancer cell line of interest (e.g., HCA-7, LLC, or other relevant lines)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Preparation of Reagents
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in sterile DMSO. Aliquot and store at -20°C or -80°C, protected from light. Further dilutions should be made in complete cell culture medium to achieve the desired final concentrations. It is recommended to keep the final DMSO concentration in the culture wells below 0.5% to avoid solvent-induced cytotoxicity.
-
MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Ensure the MTT is fully dissolved by vortexing. Sterilize the solution by passing it through a 0.22 µm filter. Store the MTT solution at 4°C, protected from light.
MTT Assay Protocol
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the exponential growth phase during the assay.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
-
-
Treatment with this compound:
-
After 24 hours of incubation, remove the medium.
-
Add 100 µL of fresh medium containing various concentrations of this compound to the designated wells. A typical concentration range to test for cytostatic effects could be from 1 µM to 100 µM.
-
Include appropriate controls:
-
Untreated Control: Cells cultured in medium only.
-
Vehicle Control: Cells cultured in medium with the highest concentration of DMSO used for this compound dilutions.
-
Blank Control: Wells containing medium only (no cells) to serve as a background control for the spectrophotometer reading.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
Following the treatment period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C and 5% CO₂. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculation of Cell Viability: Express the viability of the treated cells as a percentage of the vehicle control:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Dose-Response Curve: Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determination of IC50 (if applicable): If a cytotoxic effect is observed, the IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be calculated from the dose-response curve using appropriate software (e.g., GraphPad Prism). Given the known cytostatic nature of this compound in some cell lines, a 50% reduction in viability may not be achieved. In such cases, report the percentage of growth inhibition at the highest tested concentration.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Caption: this compound inhibits COX-2, blocking prostaglandin production and its effects.
References
- 1. A Cyclooxygenase-2 Inhibitor (this compound) Blocks Growth of Established Human Colon Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Anticarcinogenic and Cytotoxic Effects of COX-2 Specific Inhibitors on an Animal Model of Hepatocellular Carcinoma Using Isolated Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SC-58125 Treatment of HCA-7 and LLC Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-58125 is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme frequently overexpressed in various cancers, including colorectal and lung cancer.[1][2] This document provides detailed application notes and protocols for the treatment of HCA-7 human colon adenocarcinoma cells and Lewis Lung Carcinoma (LLC) cells with this compound. The provided information summarizes the effects of this compound on cell viability and cell cycle progression and offers standardized protocols for reproducing these key experiments.
Data Presentation
The following tables summarize the quantitative effects of this compound on HCA-7 and LLC cell lines.
Table 1: Effect of this compound on the Viability of HCA-7 and LLC Cells
| Cell Line | Treatment Duration | This compound Concentration (µM) | Effect on Cell Viability (MTT Assay) | Effect on Cell Number (Coulter Counter) |
| HCA-7 | 3 days | 25 | Dose-dependent reduction | Dose-dependent reduction |
| 50 | Dose-dependent reduction | Dose-dependent reduction | ||
| 100 | Dose-dependent reduction | Dose-dependent reduction | ||
| LLC | 3 days | 25 | Dose-dependent reduction | Dose-dependent reduction |
| 50 | Dose-dependent reduction | Dose-dependent reduction | ||
| 100 | Dose-dependent reduction | Dose-dependent reduction |
Data is compiled from graphical representations in published literature.[3] Specific IC50 values were not explicitly stated.
Table 2: Effect of this compound on Cell Cycle Distribution in LLC Cells
| Treatment | Duration | % of Cells in G0/G1 | % of Cells in S Phase | % of Cells in G2/M |
| Vehicle (DMSO) | 12 hours | Not specified | Not specified | Not specified |
| This compound (100 µM) | 12 hours | Not specified | Not specified | Significant increase |
This compound treatment leads to an accumulation of LLC cells in the G2/M phase of the cell cycle. A similar, though less pronounced, effect is observed in HCA-7 cells.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflows.
Caption: Proposed mechanism of this compound action.
Caption: Workflow for cell viability experiments.
Caption: Workflow for cell cycle analysis.
Experimental Protocols
Cell Culture
-
Cell Lines: HCA-7 (human colon adenocarcinoma) and LLC (Lewis Lung Carcinoma).
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days to maintain sub-confluent cultures.
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
HCA-7 or LLC cells
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on standard propidium iodide (PI) staining methods.
Materials:
-
HCA-7 or LLC cells
-
6-well cell culture plates
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed 1 x 10⁶ cells per well in a 6-well plate.
-
After 24 hours, treat the cells with the desired concentration of this compound (e.g., 100 µM) or vehicle (DMSO).
-
Incubate for the desired time period (e.g., 12 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 1 mL of ice-cold PBS and transfer to a new tube.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
References
Application Notes and Protocols: SC-58125 in a Nude Mice Colorectal Cancer Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of SC-58125, a selective cyclooxygenase-2 (COX-2) inhibitor, in preclinical xenograft models of human colorectal cancer using nude mice. The data and protocols summarized herein are derived from foundational studies demonstrating the cytostatic effects of this compound on COX-2-expressing colorectal tumors. This document offers detailed experimental procedures, quantitative data summaries, and visual diagrams of the underlying signaling pathways and experimental workflows to guide researchers in designing and executing similar in vivo studies.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in inhibiting the growth of human colorectal cancer xenografts in nude mice.
Table 1: Effect of this compound on Tumor Formation of COX-2 Expressing (HCA-7) and COX-2 Deficient (HCT-116) Colorectal Cancer Cells
| Cell Line | COX-2 Expression | Treatment Group | Outcome | Reference |
| HCA-7 | High | This compound | 85-90% reduction in tumor formation | [1][2] |
| HCT-116 | Negative | This compound | No significant effect on tumor growth | [1] |
Table 2: Effect of this compound on Established HCA-7 Xenograft Tumor Growth
| Treatment Start Time (Post-implantation) | Treatment | Key Findings | Reference |
| 2, 4, or 7 weeks | This compound (10 mg/kg) | Significant inhibition of established tumor growth | [3] |
| Not Specified | This compound (48-hour treatment) | Attenuation of tumor growth for up to 15 days | [3] |
Table 3: Mechanistic Effects of this compound in HCA-7 Xenografts
| Parameter | Treatment | Observation | Reference |
| Apoptosis | This compound | No significant alteration in the rate of apoptosis | [3] |
| Cell Cycle | This compound | Delayed progression through the G2/M transition | [3] |
| p34cdc2 Protein | This compound | Decreased protein levels and activity | [3] |
| Prostaglandin E2 (PGE2) | This compound | Reduced tumor PGE2 levels | [4] |
Experimental Protocols
Cell Culture and Preparation
-
Cell Line: HCA-7 (human colorectal carcinoma, COX-2 positive).
-
Culture Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Harvesting: When cells reach 80-90% confluency, wash with PBS, and detach using trypsin-EDTA. Neutralize trypsin with complete medium.
-
Cell Preparation for Injection: Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in sterile PBS or DMEM at a concentration of 5 x 10^6 cells per 0.2 mL. Place on ice until injection.
Nude Mouse Xenograft Model
-
Animal Model: Athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Cell Implantation:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Inject 5 x 10^6 HCA-7 cells in a 0.2 mL volume subcutaneously into the dorsal flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor appearance.
-
Once tumors are palpable, measure their dimensions (length and width) every 2-3 days using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2 .
-
This compound Administration
-
Drug Preparation: Dissolve this compound in a suitable vehicle, such as Dimethyl Sulfoxide (DMSO).
-
Dosage: A commonly used dose is 10 mg/kg body weight.[3]
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Treatment Schedule: Administer this compound or vehicle control every 48 hours.[3] The timing of treatment initiation can be varied, for instance, starting at the time of cell injection or after tumors have become established (e.g., 2, 4, or 7 weeks post-implantation).[3]
Analysis of Treatment Efficacy
-
Tumor Growth Inhibition: Compare the tumor volumes between the this compound-treated and vehicle-treated groups over time.
-
Histological Analysis: At the end of the study, euthanize the mice and excise the tumors. Fix tumors in formalin and embed in paraffin for histological staining (e.g., H&E) and immunohistochemistry.
-
Cell Cycle Analysis:
-
Disaggregate fresh tumor tissue to obtain a single-cell suspension.
-
Fix the cells and stain with a DNA-binding dye (e.g., propidium iodide).
-
Analyze the cell cycle distribution using flow cytometry.
-
-
Western Blot Analysis: Prepare protein lysates from tumor tissue to analyze the expression levels of proteins such as p34cdc2, COX-1, and COX-2.[3][4]
-
PGE2 Measurement: Homogenize tumor tissue and use an ELISA kit to quantify the levels of Prostaglandin E2.[4]
Visualizations
Caption: Proposed signaling pathway of this compound in colorectal cancer cells.
References
Troubleshooting & Optimization
SC-58125 solubility issues in aqueous media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for challenges related to the solubility of SC-58125 in aqueous media. This compound is a potent and selective inhibitor of cyclooxygenase-2 (COX-2) with significant research applications in inflammation and oncology.[1][2] However, its low aqueous solubility presents a common hurdle in experimental design. This guide offers practical solutions and detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is readily soluble in organic solvents but is practically insoluble in water.[1][3] For quantitative data, please refer to the solubility table below.
Q2: I observed precipitation when diluting my DMSO stock solution of this compound into aqueous cell culture medium. What is the cause and how can I prevent this?
A2: This is a common issue due to the poor aqueous solubility of this compound. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the final aqueous medium. The final concentration of DMSO is also a critical factor. To prevent this, ensure the final DMSO concentration in your cell culture is kept as low as possible, ideally at or below 0.1% and not exceeding 0.5%, as higher concentrations can be cytotoxic.[4] A stepwise dilution method is recommended. For a detailed workflow, refer to the "Experimental Protocols" section.
Q3: What is the maximum recommended final concentration of DMSO for in vitro cell-based assays?
A3: The tolerance to DMSO can be cell-line dependent. However, a general guideline is to maintain the final DMSO concentration at or below 0.1% to minimize solvent-induced artifacts. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[4] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: How should I prepare this compound for in vivo animal studies?
A4: Due to its poor aqueous solubility, this compound is typically administered in vivo as a suspension for oral gavage or in a co-solvent system for intraperitoneal injections. A common method for oral administration involves formulating this compound in a vehicle containing carboxymethylcellulose sodium (CMC-Na).[1] For detailed preparation methods, please see the "Experimental Protocols" section.
Q5: How does this compound exert its biological effects?
A5: this compound is a selective inhibitor of the COX-2 enzyme.[1][2] COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain.[5] By inhibiting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins.[6]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Concentration (Approx.) |
| DMSO | Up to 77 mg/mL | ~200 mM |
| Ethanol | Up to 25 mg/mL | ~65 mM |
| Water | Insoluble | Not Applicable |
| Phosphate Buffered Saline (PBS) | Very Low (Precipitation likely) | Not Quantified |
Note: The solubility in DMSO and ethanol is sourced from multiple suppliers.[1][3] The exact solubility may vary slightly between batches. It is recommended to start with a lower concentration and visually inspect for complete dissolution.
Mandatory Visualization
Figure 1: Simplified signaling pathway of COX-2 inhibition by this compound.
Troubleshooting Guides
Issue: Precipitation Observed in Aqueous Medium
This troubleshooting guide will help you identify the cause of precipitation and find a suitable solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Cyclooxygenase-2 Inhibitor (this compound) Blocks Growth of Established Human Colon Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SC-58125 Concentration for Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of SC-58125 for cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
A1: this compound is a potent and highly selective diarylpyrazole inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] Its primary mechanism of action in cancer cells is the inhibition of COX-2, which is a key enzyme in the synthesis of prostaglandins, such as prostaglandin E2 (PGE2).[3][4] Overexpression of COX-2 is observed in many types of cancer and is associated with increased cell proliferation, inhibition of apoptosis, and promotion of angiogenesis.[3][4][5][6] By inhibiting COX-2, this compound can lead to a reduction in tumor growth and proliferation.[3][4]
Q2: What is the typical effective concentration range for this compound in in vitro cancer cell line studies?
A2: The effective concentration of this compound in vitro can vary depending on the cancer cell line and the specific experimental endpoint. However, published studies commonly report using concentrations in the range of 10 µM to 100 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: What is the IC50 of this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound for the COX-2 enzyme is approximately 0.04 µM in enzymatic assays.[2][7] However, the IC50 for inhibiting cancer cell growth will be higher and is cell-line dependent. It is recommended to determine the IC50 empirically for your cell line of interest.
Q4: How should I prepare and store a stock solution of this compound?
A4: this compound is soluble in DMSO and ethanol.[2] For cell culture experiments, a common practice is to prepare a concentrated stock solution in sterile DMSO. For example, a 10 mM or 20 mM stock solution can be prepared. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][8] When preparing working concentrations, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q5: Are there known off-target effects of this compound?
A5: While this compound is a selective COX-2 inhibitor, like many small molecule inhibitors, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. Some studies on other selective COX-2 inhibitors have suggested potential COX-2-independent mechanisms of action that could contribute to their anti-cancer effects.[9] It is important to include appropriate controls in your experiments, such as a COX-2 negative cell line, to help distinguish between on-target and off-target effects.
Troubleshooting Guides
Issue 1: No significant inhibition of cancer cell proliferation is observed.
| Possible Cause | Troubleshooting Step |
| Sub-optimal concentration of this compound | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 200 µM) to determine the IC50 for your specific cell line. |
| Low or no COX-2 expression in the cancer cell line | Verify the COX-2 expression status of your cell line using Western blot or qPCR. This compound is most effective in COX-2-dependent cancer cells. Consider using a positive control cell line known to express high levels of COX-2. |
| Degradation of this compound | Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Experimental error in cell viability assay | Review your cell viability assay protocol for any potential errors in cell seeding density, incubation times, or reagent preparation.[10][11] |
Issue 2: Precipitation of this compound in the cell culture medium.
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility | This compound has poor water solubility. When diluting the DMSO stock solution into the aqueous culture medium, the compound can precipitate.[12][13] |
| - Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[12] | |
| - Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[12] | |
| - Avoid preparing large volumes of diluted this compound in medium long before use. | |
| High final concentration of this compound | If working with very high concentrations, you may need to optimize the final DMSO concentration. However, be mindful of DMSO toxicity to your cells. |
| Interaction with media components | Components in the serum or the basal medium itself can sometimes contribute to compound precipitation.[14] Consider testing the solubility in a simpler buffer like PBS to identify if media components are the issue. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a guideline for determining the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Sterile DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[15]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution in this compound-treated cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Sterile DMSO
-
6-well cell culture plates
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (and a vehicle control) for the chosen duration.
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells with ice-cold PBS and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.[16]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing RNase A and Propidium Iodide.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The PI fluorescence intensity correlates with the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[17]
Data Presentation
Table 1: In Vitro Efficacy of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | COX-2 Status | Effective Concentration Range (µM) | Observed Effects |
| HCA-7 | Colon Adenocarcinoma | High | 25 - 100 | Inhibition of proliferation, G2/M arrest |
| Lewis Lung Carcinoma (LLC) | Lung Carcinoma | High | 25 - 100 | Inhibition of proliferation, G2/M arrest |
| HCT-116 | Colon Cancer | Low/Negative | > 100 | No significant effect on proliferation |
Note: The effective concentration ranges are based on published literature and should be optimized for your specific experimental conditions.
Mandatory Visualizations
Caption: this compound inhibits COX-2, leading to reduced PGE2 and downstream effects.
Caption: Workflow for optimizing this compound concentration and evaluating its effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-2 expression and angiogenesis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 11. Cell Culture Troubleshooting [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
potential off-target effects of SC-58125
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for experiments involving SC-58125, a potent and selective COX-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] Its primary mechanism involves blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is a precursor for various prostaglandins and thromboxane A2.[2][3] This inhibition of COX-2 leads to anti-inflammatory, analgesic, and antitumor effects.[1]
Q2: How selective is this compound for COX-2 over COX-1?
This compound exhibits a high degree of selectivity for COX-2. Studies have shown that the concentration required to inhibit COX-1 is significantly higher than that needed to inhibit COX-2.[1]
Q3: What are the known on-target effects of this compound observed in preclinical models?
In preclinical studies, this compound has demonstrated several on-target effects, including:
-
Inhibition of prostaglandin E2 (PGE2) synthesis at inflammatory sites and in tumors.[4]
-
Reduction of edema and hyperalgesia in inflammatory models.[1]
-
Antitumor activity, including the blockage of growth of established human colon cancer xenografts.[1][4]
-
Induction of G2/M cell cycle arrest in cancer cell lines.[1][4]
-
Reduction of p34cdc2 protein levels and kinase activity.[4]
Q4: What are the potential off-target effects of this compound?
While this compound is highly selective for COX-2, potential off-target effects, particularly at supra-pharmacologic concentrations, have been suggested. Some studies indicate that at high doses (e.g., 100 μM), this compound can inhibit the proliferation of cells that do not express COX-2, suggesting a COX-2-independent mechanism.[5] It is important to note that high doses of any drug can lead to off-target effects.[5][6] However, one study indicated that this compound, unlike aspirin, does not worsen postischemic cardiac dysfunction, suggesting a favorable profile in that specific context.[7]
Q5: I am observing cell growth inhibition in a COX-2 negative cell line after treatment with this compound. Is this expected?
This could be an off-target effect. Some studies have reported that at high concentrations (supra-pharmacologic doses), this compound can inhibit the proliferation of cells that lack COX-2 expression.[5] It is recommended to verify the COX-2 expression status of your cell line and to perform a dose-response study to determine if the observed effect is concentration-dependent.
Q6: Are there any known effects of this compound on the cell cycle?
Yes, this compound has been shown to cause a delay in progression through the G2/M phase of the cell cycle in cancer cells.[4] This is associated with a decrease in the levels and activity of the p34cdc2 kinase, a key regulator of the G2 to M transition.[4]
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound
| Target | IC50 Value | Reference |
| Cyclooxygenase-2 (COX-2) | 0.04 µM | [1] |
| Cyclooxygenase-1 (COX-1) | >100 µM | [1] |
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of this compound on the growth of carcinoma cells.
-
Methodology:
-
Seed cells (e.g., HCA-7, LLC) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 25-100 µM) or vehicle control (DMSO) for a specified period (e.g., 3 days).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Methodology:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol and store at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
3. p34cdc2 Kinase Assay
-
Objective: To measure the effect of this compound on the activity of p34cdc2 kinase.
-
Methodology:
-
Treat cells (e.g., HCA-7) with different concentrations of this compound.
-
Lyse the cells and immunoprecipitate p34cdc2 using a specific antibody.
-
Perform an in vitro kinase assay using the immunoprecipitated p34cdc2 and a substrate such as histone H1.
-
Incorporate a radiolabeled ATP (e.g., [γ-32P]ATP) in the reaction mixture.
-
Separate the reaction products by SDS-PAGE and visualize the phosphorylated histone H1 by autoradiography.
-
Quantify the kinase activity by measuring the incorporation of the radiolabel.
-
Visualizations
Caption: this compound inhibits the COX-2 enzyme in the prostaglandin synthesis pathway.
Caption: this compound induces G2/M cell cycle arrest by inhibiting p34cdc2 kinase.
Caption: Workflow to investigate potential off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cyclooxygenase-2 Inhibitor (this compound) Blocks Growth of Established Human Colon Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Cyclooxygenase-2 in Hematological Malignancies: Rationale and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic Inhibition of Cyclooxygenase-2 Attenuates Antibody Responses against Vaccinia Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aspirin, but not the more selective cyclooxygenase (COX)-2 inhibitors meloxicam and SC 58125, aggravates postischaemic cardiac dysfunction, independent of COX function - PubMed [pubmed.ncbi.nlm.nih.gov]
SC-58125 Technical Support Center: Stability and Storage Guidelines
For researchers, scientists, and drug development professionals utilizing SC-58125, ensuring the compound's stability is paramount for reproducible and accurate experimental outcomes. This technical support center provides a comprehensive guide to the proper storage and handling of this compound, along with troubleshooting advice for common stability-related issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A: Solid this compound powder should be stored at -20°C for long-term stability, where it can be viable for up to three years.[1][2] For shorter periods, storage at +4°C is also acceptable.
Q2: How should I store this compound once it is dissolved in a solvent?
A: this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for up to one month.[2][3][4]
Q3: What is the recommended solvent for dissolving this compound?
A: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound.[1][2] It is soluble up to 100 mM in DMSO. Ethanol can also be used, with solubility up to 25 mM.
Q4: Can I store my this compound solution at 4°C?
A: If the prepared solution is clear, it can be stored at 4°C for short-term use, with fresh preparation recommended weekly to avoid loss of efficacy.[1] However, for longer-term storage, freezing is recommended.
Q5: Why is it important to use fresh DMSO?
A: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly reduce the solubility of this compound.[2][3] Therefore, using fresh, anhydrous DMSO is critical for preparing clear and stable stock solutions.
Troubleshooting Guide
Issue 1: My this compound powder won't fully dissolve in DMSO.
-
Question: I am having trouble dissolving the this compound powder completely. What could be the cause?
-
Answer: There are a few potential reasons for this issue:
-
Incorrect Solvent Volume: Ensure you are using a sufficient volume of DMSO to achieve the desired concentration. This compound is soluble in DMSO up to 100 mM.
-
Moisture in DMSO: As mentioned, DMSO can absorb moisture, which will decrease the solubility of this compound.[2] Always use fresh, high-purity, anhydrous DMSO.
-
Insufficient Mixing: Sonication is recommended to aid in the dissolution of this compound in DMSO.[1] Ensure the solution is vortexed or sonicated until all solid particles are dissolved.
-
Issue 2: I am observing precipitation in my this compound stock solution after thawing.
-
Question: My stock solution was clear when I froze it, but now I see precipitate after thawing. What should I do?
-
Answer: Precipitation upon thawing can occur if the compound has come out of solution.
-
Warm and Vortex: Gently warm the vial to room temperature and vortex thoroughly to redissolve the precipitate.
-
Sonication: If vortexing is insufficient, brief sonication can help to bring the compound back into solution.
-
Avoid Repeated Freeze-Thaw Cycles: To minimize this issue, it is crucial to aliquot your stock solution into smaller, single-use volumes before the initial freezing.[3][4]
-
Issue 3: I am seeing inconsistent or weaker than expected results in my experiments.
-
Question: My experimental results are not consistent, or the inhibitory effect of this compound seems to have diminished. Could this be a stability issue?
-
Answer: Yes, a loss of compound activity could be due to improper storage or handling.
-
Improper Storage: Verify that your stock solutions have been stored at the correct temperature (-20°C for up to one month or -80°C for up to one year).[2]
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. Always use fresh aliquots for each experiment.[3][4]
-
Age of Solution: If your stock solution is older than the recommended storage period, it may have lost potency. It is advisable to prepare a fresh stock solution.
-
Data Presentation
Table 1: Summary of this compound Storage Conditions and Stability
| Form | Storage Temperature | Duration of Stability | Source |
| Solid (Powder) | -20°C | 3 years | [1][2] |
| Solid (Powder) | +4°C | Shorter-term (not specified) | |
| In Solvent | -80°C | 6 months to 1 year | [2][3] |
| In Solvent | -20°C | 1 month | [2][3][4] |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution
-
Pre-dissolution: Before opening, centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Solvent Preparation: Use fresh, anhydrous, high-purity DMSO for reconstitution.
-
Dissolution:
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution from 1 mg of powder, add 260.17 µL of DMSO).
-
Vortex the solution thoroughly.
-
If necessary, sonicate the vial in a water bath for a short period until the solution is clear.
-
-
Aliquoting and Storage:
-
Once fully dissolved, divide the stock solution into smaller, single-use aliquots in appropriate low-retention microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
For long-term storage (up to 1 year), store the aliquots at -80°C.[2]
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[2][3][4]
-
-
Handling for Experiments:
Mandatory Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
Technical Support Center: Troubleshooting SC-58125 Precipitation in Media
For researchers, scientists, and drug development professionals utilizing SC-58125, precipitation of the compound in cell culture media is a common hurdle that can impact experimental accuracy and reproducibility. This technical support center provides a comprehensive guide to understanding, troubleshooting, and preventing this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture media?
A1: this compound is a hydrophobic compound, meaning it has poor solubility in aqueous solutions like cell culture media.[1] Precipitation, which may appear as visible particles, cloudiness, or a film on the culture vessel, can be triggered by several factors:
-
High Concentration: Exceeding the solubility limit of this compound in the media.
-
Solvent Shock: Rapid dilution of a concentrated DMSO stock solution into the aqueous media can cause the compound to "crash out" of solution.
-
Media Composition: Components in the media such as salts, proteins (especially in serum), and pH can interact with this compound and reduce its solubility.
-
pH Shifts: Changes in the media's pH, often due to cellular metabolism, can alter the charge of the compound and affect its solubility.
-
Temperature Fluctuations: Moving media between different temperatures (e.g., from a refrigerator to a 37°C incubator) can impact the solubility of this compound.
-
Improper Stock Solution: Using old or hydrated DMSO to prepare the stock solution can significantly reduce the solubility of this compound.[1]
Q2: How can I prepare my this compound stock solution to minimize precipitation?
A2: Proper preparation of the stock solution is critical. Here are the key recommendations:
-
Use a high-quality, anhydrous solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound.[1] Always use fresh, anhydrous (water-free) DMSO, as moisture can reduce the compound's solubility.[1]
-
Prepare a concentrated stock: A high-concentration stock solution (e.g., 10-20 mM in 100% DMSO) is recommended. This allows for a smaller volume to be added to your media, keeping the final DMSO concentration low.
-
Ensure complete dissolution: Gently warm the solution and vortex or sonicate until the compound is fully dissolved. Visually inspect for any undissolved particles before storage.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To avoid solvent-induced toxicity and precipitation, the final concentration of DMSO in your cell culture media should be kept as low as possible, ideally at or below 0.1%. Higher concentrations can affect cell health and the solubility of this compound.
Q4: Can I filter my media after adding this compound to remove the precipitate?
A4: Filtering the media after precipitation has occurred is not recommended. This will remove the precipitated compound, leading to an unknown and lower final concentration of this compound in your experiment, which will affect the accuracy of your results. The focus should be on preventing precipitation in the first place.
Troubleshooting Guide
If you are experiencing precipitation of this compound, follow this step-by-step troubleshooting guide.
Step 1: Visual Inspection and Confirmation
Carefully inspect your culture media. Precipitation can manifest as:
-
Fine, sand-like particles
-
Crystalline structures
-
A thin film on the surface of the media or bottom of the culture vessel
-
General cloudiness or turbidity
Step 2: Review Your Protocol
Examine your stock solution preparation and dilution steps.
-
Stock Concentration: Is your stock solution concentrated enough to allow for a final DMSO concentration of ≤0.1%?
-
Dilution Method: Are you adding the stock solution directly to the full volume of media? A sudden change in solvent polarity can cause precipitation.
-
Media Temperature: Was your media pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound?
Step 3: Systematic Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting precipitation issues.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Data Presentation
While specific solubility data for this compound in various cell culture media is not extensively published, the following table summarizes its known solubility in common laboratory solvents.
| Solvent | Solubility | Molar Concentration | Source |
| DMSO | 77 mg/mL | ~200 mM | [1] |
| DMSO | Soluble to 100 mM | 100 mM | |
| Ethanol | 25 mM | 25 mM | |
| Water | Insoluble | - | [1] |
Note: It is highly recommended to perform a kinetic solubility test in your specific cell culture medium to determine the practical working concentration range.
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 384.35 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Accurately weigh out 7.69 mg of this compound and transfer it to a sterile amber glass vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the vial to 37°C for 5-10 minutes and vortex again. Sonication for a few minutes can also aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Dilution of this compound into Cell Culture Media
Materials:
-
20 mM this compound stock solution in DMSO
-
Pre-warmed cell culture media (37°C)
-
Sterile microcentrifuge tubes
Methodology:
-
Serial Dilution (Recommended): a. Prepare an intermediate dilution of the this compound stock solution in pre-warmed media. For example, to achieve a final concentration of 20 µM with a 0.1% DMSO concentration, first dilute the 20 mM stock 1:10 in media to make a 2 mM intermediate stock. b. Add the appropriate volume of the intermediate stock to the final volume of media.
-
Direct Dilution (with caution): a. Pre-warm the cell culture media to 37°C. b. While gently vortexing or swirling the media, add the required volume of the this compound stock solution dropwise to the media. This gradual addition helps to avoid "solvent shock."
-
Final DMSO Concentration: Always calculate the final DMSO concentration to ensure it remains at or below 0.1%.
Protocol 3: Kinetic Solubility Assay in Cell Culture Media
This assay helps determine the maximum concentration of this compound that can be solubilized in your specific media without precipitating.
Materials:
-
This compound stock solution in DMSO
-
Your specific cell culture media (with or without serum)
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance or light scattering
Methodology:
-
Prepare a serial dilution of your this compound stock solution in DMSO.
-
In a 96-well plate, add your cell culture media to each well.
-
Add a small, equal volume of each this compound dilution to the wells, ensuring the final DMSO concentration is consistent and low (e.g., 0.5%). Include a media-only and a media with DMSO control.
-
Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2) for a relevant time period (e.g., 2, 6, 24 hours).
-
Visually inspect the plate for any signs of precipitation.
-
Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance/scattering indicates precipitation.
-
The highest concentration that does not show a significant increase in absorbance/scattering compared to the control is the kinetic solubility limit.
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for preparing and using this compound in cell culture to avoid precipitation.
Caption: Best practices workflow for preparing and using this compound to prevent precipitation.
References
minimizing DMSO toxicity in SC-58125 experiments
This guide provides troubleshooting advice and frequently asked questions for researchers using SC-58125, with a focus on minimizing DMSO-related toxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] Its mechanism of action involves blocking the COX-2 enzyme, which is a key player in the inflammatory process and is often overexpressed in various cancer cells.[4][5] By inhibiting COX-2, this compound can reduce the production of prostaglandins, which are molecules involved in inflammation, pain, and cell growth.[4] This inhibitory action gives this compound its anti-inflammatory, analgesic, and potential anti-tumor properties.[2][3]
Q2: What is the solubility of this compound?
This compound is poorly soluble in water but is soluble in organic solvents.[6] It is commonly dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments.[1][3][6]
Solubility Data for this compound:
| Solvent | Solubility |
| DMSO | Up to 250 mg/mL (650.45 mM)[7] |
| Ethanol | Up to 25 mM[1] |
| Water | Insoluble[6] |
Q3: Why is DMSO used as a solvent for this compound?
Due to its poor water solubility, a solvent like DMSO is necessary to dissolve this compound for use in aqueous cell culture media.[6] DMSO is a powerful aprotic solvent that can dissolve a wide range of nonpolar and polar compounds.[8]
Q4: What are the known toxic effects of DMSO on cells in culture?
While widely used, DMSO can be toxic to cells, especially at higher concentrations and with prolonged exposure.[9][10][11] The cytotoxic effects of DMSO can include:
-
Reduced cell viability and proliferation: DMSO can inhibit cell growth and induce cell death.[10][11]
-
Changes in cell morphology and differentiation: It can alter the physical appearance and developmental state of cells.[8]
-
Alterations in gene expression and cellular processes: Even at low concentrations, DMSO can impact the epigenetic landscape and various cellular functions.[12]
-
Membrane damage: At high concentrations (e.g., >5%), DMSO can dissolve cell membranes.[9]
Troubleshooting Guide: Minimizing DMSO Toxicity
This section provides practical steps to mitigate the cytotoxic effects of DMSO in your this compound experiments.
Issue 1: High levels of cell death observed in the vehicle control (DMSO-treated) group.
Possible Cause: The final concentration of DMSO in the cell culture medium is too high.
Solution:
-
Determine the optimal DMSO concentration for your cell line. It is crucial to perform a dose-response experiment to find the maximum concentration of DMSO that your specific cell line can tolerate without significant toxicity. Most cell lines can tolerate DMSO concentrations between 0.1% and 0.5% without severe cytotoxic effects.[9][13] However, some sensitive cell lines, particularly primary cells, may require concentrations below 0.1%.[9]
-
Prepare a high-concentration stock solution of this compound. To keep the final DMSO concentration low, prepare a concentrated stock of this compound in 100% DMSO. For example, a 200x stock solution will allow you to achieve the desired final concentration of this compound while keeping the final DMSO concentration at 0.5%.[9]
-
Minimize the volume of DMSO added to the culture medium. Use the smallest possible volume of your this compound stock solution to achieve the desired final concentration.
-
Ensure proper mixing. When adding the DMSO stock to the culture medium, ensure it is mixed thoroughly to avoid localized high concentrations of DMSO that could be toxic to cells.
Recommended Final DMSO Concentrations in Cell Culture:
| DMSO Concentration | General Effect on Most Cell Lines |
| < 0.1% | Generally considered safe with minimal to no toxicity.[9] |
| 0.1% - 0.5% | Widely used, often with no significant cytotoxicity.[9][13] |
| > 0.5% - 1.0% | May cause toxicity in some cell lines.[9] |
| > 1.0% | Often results in significant cytotoxicity.[14] |
Issue 2: Inconsistent or unexpected experimental results.
Possible Cause: DMSO is affecting cellular processes beyond simple toxicity, leading to off-target effects.
Solution:
-
Include a vehicle-only control in all experiments. This is essential to distinguish the effects of this compound from the effects of the solvent.
-
Keep the final DMSO concentration consistent across all experimental conditions. If you are testing different concentrations of this compound, you should adjust the volume of the stock solution added and add pure DMSO to the lower concentration wells to ensure the final DMSO concentration is the same in all wells.
-
Consider alternative solvents. If you suspect DMSO is interfering with your experimental outcomes, you may explore other solvents. However, alternatives for water-insoluble compounds in biological assays are limited. Some potential options, although less common, include ethanol, dimethylformamide (DMF), or specialized formulations.[15][16] Always test the toxicity of any new solvent on your cell line. Recent research has also explored zwitterionic liquids as a less toxic alternative to DMSO.[17][18]
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated Concentration of DMSO
-
Cell Seeding: Plate your cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
Serial Dilution of DMSO: Prepare a series of dilutions of DMSO in your complete cell culture medium. Typical final concentrations to test range from 0.05% to 2.0% (v/v). Include a no-DMSO control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of DMSO.
-
Incubation: Incubate the cells for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay.
-
Data Analysis: Plot cell viability against the DMSO concentration to determine the highest concentration that does not significantly reduce cell viability.
Protocol 2: Preparing this compound Working Solutions
-
Stock Solution Preparation: Dissolve this compound powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 100 mM). Aliquot and store at -20°C or -80°C.[2]
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions of the this compound stock solution in 100% DMSO if you are testing a range of concentrations.
-
Final Dilution: Directly before treating the cells, dilute the this compound working solution into pre-warmed complete cell culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed the maximum tolerated level determined in Protocol 1. For example, to achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%, you would add 1 µL of a 10 mM stock solution to 1 mL of culture medium.
Visualizations
Caption: this compound inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Caption: Workflow for this compound experiments with DMSO toxicity considerations.
Caption: Troubleshooting logic for common issues in this compound experiments.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | COX | TargetMol [targetmol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Denmark [eppendorf.com]
- 9. lifetein.com [lifetein.com]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. mdpi.com [mdpi.com]
- 12. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 13. sid.ir [sid.ir]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: SC-58125 Dose-Response Curve Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SC-58125, a selective COX-2 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the determination of the this compound dose-response curve.
Q1: My determined IC50 value for this compound is significantly higher than what is reported in the literature.
A1: Several factors can contribute to a rightward shift in the dose-response curve, leading to a higher apparent IC50 value. Consider the following:
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved in your stock solution (e.g., DMSO) and that the final concentration of the solvent in your assay medium is low and consistent across all wells (typically <0.5%). This compound may precipitate in aqueous buffers at high concentrations. Prepare fresh dilutions for each experiment as the compound's stability in aqueous solutions over time may be limited.
-
Enzyme Activity: The activity of the recombinant COX-2 enzyme can vary between lots and may decrease with improper storage. Ensure the enzyme is stored correctly and its activity is verified.
-
Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate (arachidonic acid) concentration. Ensure you are using a consistent and appropriate concentration of arachidonic acid in your assays.
-
Incubation Time: this compound exhibits time-dependent inhibition of COX-2.[1] Inconsistent pre-incubation times of the enzyme with the inhibitor before adding the substrate can lead to variable results. A pre-incubation of at least 10-15 minutes is often recommended.[2]
Q2: I am observing high variability between my replicate wells.
A2: High variability can mask the true dose-response relationship. Common causes include:
-
Pipetting Errors: Use calibrated pipettes and ensure accurate, consistent dispensing of all reagents, especially the inhibitor dilutions and the enzyme.
-
Inconsistent Cell Seeding (for cell-based assays): If you are measuring the downstream effects of COX-2 inhibition in a cell-based assay, ensure a uniform cell density in all wells.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. It is advisable to avoid using the outermost wells for critical data points or to fill them with buffer to maintain humidity.
-
Incomplete Mixing: Ensure thorough but gentle mixing of reagents in each well.
Q3: My dose-response curve has a very shallow or steep slope (Hill slope is not close to 1).
A3: The Hill slope of the dose-response curve provides information about the binding characteristics of the inhibitor.
-
Shallow Slope (Hill slope < 1): This could indicate negative cooperativity in binding, experimental artifacts such as compound precipitation at higher concentrations, or off-target effects.
-
Steep Slope (Hill slope > 1): This might suggest positive cooperativity in binding or that the inhibitor is affecting a downstream component of a signaling cascade.
In many standard enzyme inhibition assays, constraining the Hill slope to 1.0 during data analysis can provide a more robust IC50 determination, especially if the data quality is low.
Q4: The maximum inhibition in my assay does not reach 100%, even at high concentrations of this compound.
A4: An incomplete inhibition curve can be due to several factors:
-
Background Signal: A high background signal in your assay can compress the dynamic range and make it appear as though inhibition is incomplete. Ensure you have proper controls to subtract the background.
-
Compound Interference: At high concentrations, this compound might interfere with the detection method of your assay (e.g., fluorescence quenching).
-
Presence of COX-1 Activity: If your experimental system contains both COX-1 and COX-2, and your assay measures the products of both, you will not see complete inhibition as this compound is highly selective for COX-2 and has minimal effect on COX-1 at typical working concentrations.[1]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against COX-1 and COX-2.
Table 1: In Vitro Inhibitory Potency of this compound
| Enzyme | IC50 | Reference |
| Human COX-2 | 0.04 µM | [1] |
| Human COX-1 | >100 µM | [1] |
Table 2: Dose-Dependent Effects of this compound in Cell-Based Assays
| Cell Line | Concentration Range | Effect | Reference |
| HCA-7 and LLC cells | 25-100 µM | Dose-dependent inhibition of cell growth | [1] |
| HCA-7 cells | 25 µM | Inhibition of PGE2 production | [3] |
| HCA-7 cells | 25-100 µM | Dose-dependent decrease in p34cdc2 levels | [1] |
Experimental Protocols
Detailed Protocol for In Vitro this compound Dose-Response Curve Determination using a Fluorometric Assay
This protocol is a general guideline and may require optimization for specific laboratory conditions and reagents.
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
- Heme Cofactor: Prepare a stock solution of hematin.
- This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).
- Enzyme Solution: Dilute recombinant human COX-2 enzyme to the desired working concentration in assay buffer. Keep on ice.
- Substrate Solution: Prepare a working solution of arachidonic acid.
- Detection Reagent: Prepare the fluorometric probe solution according to the manufacturer's instructions.
2. Assay Procedure:
- Serial Dilutions of this compound: Prepare a series of dilutions of this compound from your stock solution. It is recommended to perform a 10-fold dilution series initially, followed by a more detailed series around the expected IC50. Ensure the final DMSO concentration remains constant across all wells.
- Plate Setup: In a 96-well black microplate, add the assay buffer, heme, and diluted COX-2 enzyme to each well (except for the no-enzyme control).
- Inhibitor Addition: Add the this compound dilutions to the appropriate wells. Include wells for a vehicle control (DMSO only) and a positive control inhibitor if available.
- Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow this compound to bind to the enzyme.
- Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
- Detection: Immediately add the detection reagent and measure the fluorescence in a kinetic mode for 5-10 minutes using a microplate reader (e.g., excitation at 535 nm and emission at 590 nm).
3. Data Analysis:
- Determine the rate of reaction (slope of the linear portion of the kinetic read).
- Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the this compound concentration.
- Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound as a selective COX-2 inhibitor.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: A troubleshooting decision tree for common dose-response assay issues.
References
Technical Support Center: SC-58125 In Vivo Studies
This technical support center provides guidance for researchers using the selective COX-2 inhibitor, SC-58125, in in vivo experiments. It offers troubleshooting guides and frequently asked questions to help control for and interpret the effects of the drug vehicle.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, with an IC50 of 0.04 μM.[1][2] COX-2 is an enzyme that plays a key role in the inflammatory response and is often overexpressed in various cancers.[3] By selectively inhibiting COX-2, this compound can reduce inflammation and has been shown to have anti-tumor effects.[1][2]
Q2: Why is a vehicle control necessary for in vivo studies with this compound?
A2: this compound is poorly soluble in aqueous solutions and requires a vehicle for solubilization and administration in in vivo experiments. The vehicle itself can have biological effects. Therefore, a vehicle control group, which receives the same vehicle solution without this compound, is essential to differentiate the pharmacological effects of this compound from any effects caused by the vehicle.
Q3: What are common vehicles used for this compound and other water-insoluble drugs in vivo?
A3: Due to its poor water solubility, this compound is often dissolved in a non-aqueous solvent, which is then often diluted for in vivo administration. A common solvent for this compound is Dimethyl Sulfoxide (DMSO). For in vivo studies, a stock solution in DMSO may be further diluted in an aqueous carrier like saline or phosphate-buffered saline (PBS). Other vehicles for water-insoluble drugs include polyethylene glycol (PEG), propylene glycol (PG), and oil-based vehicles.[4]
Q4: What are the known side effects of DMSO as a vehicle in animal studies?
A4: DMSO is not inert and can cause a range of biological effects. Reported adverse reactions in both humans and animals include gastrointestinal issues (nausea, vomiting), skin reactions, and a characteristic garlic-like breath odor.[5][6] At low concentrations (2-4%), DMSO has been shown to induce neuronal cell death.[7][8] It can also cause neurotoxicity and motor impairment, especially at higher doses.[9][10][11] Therefore, it is crucial to use the lowest effective concentration of DMSO and to include a vehicle control group to account for these potential effects.
Troubleshooting Guide
Q1: I am observing unexpected toxicity or adverse effects in my this compound treated group. How can I determine if it's the drug or the vehicle?
A1: This is a critical question that can be addressed by carefully observing your control groups.
-
Compare with the Vehicle Control Group: If the same adverse effects are observed in the vehicle control group, it is likely that the vehicle (e.g., DMSO) is causing the toxicity.
-
Dose-Response Relationship: If the toxicity is only seen at higher doses of this compound, it might be an on-target or off-target effect of the drug. However, if the concentration of the vehicle also increases with the drug dose, it can be difficult to distinguish the cause.
-
Literature Review: Check for known toxicities of both this compound and the vehicle used. DMSO, for example, has known neurotoxic and gastrointestinal effects.[5][9]
Q2: My vehicle control group is showing an unexpected phenotype. What should I do?
A2: An unexpected phenotype in the vehicle control group indicates a biological effect of the vehicle itself.
-
Reduce Vehicle Concentration: If possible, lower the concentration of the organic solvent (e.g., DMSO) in your final injection volume.
-
Alternative Vehicle: Consider using an alternative vehicle with a better safety profile. Options for water-insoluble drugs include formulations with polyethylene glycol (PEG), propylene glycol (PG), or oil-based carriers.[4]
-
Untreated Control Group: In addition to a vehicle control, including an untreated control group (receiving no injection) can help establish a baseline and identify effects caused by the injection procedure itself.
Q3: The results of my in vivo experiment with this compound are inconsistent. What could be the cause?
A3: Inconsistent results can stem from several factors related to the drug, the vehicle, or the experimental procedure.
-
Drug and Vehicle Preparation: Ensure that this compound is fully dissolved in the vehicle and that the solution is homogenous. Prepare fresh solutions for each experiment to avoid degradation.
-
Administration Route and Technique: Intraperitoneal (IP) injections, a common route for administering this compound, require proper technique to ensure consistent delivery to the peritoneal cavity.[1] Inconsistent injection placement can lead to variable drug absorption.
-
Animal Health and Husbandry: Ensure that all animals are healthy and of a consistent age and weight. Stress from handling or housing conditions can impact experimental outcomes.
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | Soluble |
| Ethanol | Soluble |
| Water | Insoluble |
Table 2: Example In Vivo Dosing Parameters for this compound
| Parameter | Value | Reference |
| Drug | This compound | [1] |
| Animal Model | Nude Mice with Human Colon Cancer Xenografts | |
| Dose | 10 mg/kg | [1] |
| Vehicle | DMSO | |
| Route of Administration | Intraperitoneal (IP) Injection | [1] |
| Frequency | Every 48 hours |
Experimental Protocols
Protocol: In Vivo Administration of this compound in a Mouse Xenograft Model
This protocol is a general guideline based on published studies and should be adapted and optimized for specific experimental needs.
-
Animal Model: Utilize immunodeficient mice (e.g., nude mice) for tumor xenograft studies.
-
Tumor Cell Implantation: Subcutaneously implant human colon cancer cells (e.g., HCA-7) into the flank of the mice.
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For a 10 mg/kg dose in a 25g mouse, the required dose is 0.25 mg.
-
The final injection volume should be kept low (e.g., 100-200 µL) to minimize vehicle toxicity.
-
Note: While the reference study mentions DMSO as the vehicle, it is common practice to dilute the DMSO stock in a sterile aqueous buffer (e.g., PBS or saline) to a final DMSO concentration of 10% or less to reduce toxicity.
-
-
Dosing and Monitoring:
-
Administer this compound (10 mg/kg) or the vehicle control via intraperitoneal (IP) injection every 48 hours.
-
Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Monitor animal health, including body weight, activity levels, and any signs of toxicity.
-
-
Data Analysis:
-
Compare tumor growth rates between the this compound-treated group and the vehicle control group.
-
Analyze any observed toxicities and compare their incidence between the treatment and control groups.
-
Visualizations
Caption: this compound selectively inhibits the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and tumor growth.
Caption: A logical workflow for an in vivo study with this compound, emphasizing the importance of a vehicle control group for accurate data interpretation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adverse reactions of dimethyl sulfoxide in humans: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 9. researchgate.net [researchgate.net]
- 10. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Cyclooxygenase-2 Inhibitor (this compound) Blocks Growth of Established Human Colon Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
SC-58125 treatment duration for optimal effect
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of SC-58125, a potent and selective COX-2 inhibitor. Below you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to optimize your research outcomes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cell proliferation or viability | - Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. - Insufficient treatment duration: The exposure time may not be long enough to induce a cellular response. - Cell line insensitivity: The cell line may not express COX-2 or rely on the COX-2 pathway for proliferation. | - Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal dose for your cell line. - Conduct a time-course experiment: Evaluate the effects of this compound at different time points (e.g., 12, 24, 48, 72 hours). - Verify COX-2 expression: Confirm COX-2 expression in your cell line using techniques such as Western blot or qPCR. |
| Inconsistent results between experiments | - Variability in drug preparation: Inconsistent dissolution of this compound powder. - Cell culture inconsistencies: Variations in cell passage number, confluency, or media conditions. | - Ensure complete dissolution: this compound is soluble in DMSO. Prepare a fresh stock solution for each experiment and ensure it is fully dissolved before diluting in culture medium. - Standardize cell culture practices: Use cells within a consistent passage number range, seed at a uniform density, and maintain consistent media and supplement concentrations. |
| Unexpected cytotoxicity at low concentrations | - Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to cells. - Off-target effects: Although selective, at very high concentrations, off-target effects can occur. | - Include a solvent control: Treat cells with the same concentration of the solvent used to dissolve this compound to assess its specific effect. - Lower the concentration: If possible, use the lowest effective concentration of this compound as determined by your dose-response experiments. |
| Difficulty in observing in vivo efficacy | - Inadequate dosing or frequency: The dose or administration schedule may not be sufficient to maintain therapeutic levels. - Poor bioavailability: The route of administration may not be optimal for the animal model. | - Optimize dosing regimen: Based on published studies, an initial intraperitoneal dose of 10 mg/kg followed by 5 mg/kg three times a week has been shown to be effective in mice.[1] A single 10 mg/kg dose can inhibit tumor PGE2 levels for up to 36 hours.[2] - Consider alternative routes: While intraperitoneal injection is common, other routes may be explored depending on the experimental design. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[3][4][5] COX-2 is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are signaling molecules involved in inflammation, pain, and cell proliferation.[6][7] By inhibiting COX-2, this compound blocks the production of these prostaglandins.
Q2: What is the recommended concentration of this compound for in vitro experiments?
A2: The optimal concentration is cell-line dependent. For many cancer cell lines, concentrations ranging from 25 µM to 100 µM have been used effectively.[2][4] It is highly recommended to perform a dose-response study to determine the IC50 for your specific cell line. This compound has a reported IC50 of 0.04 µM for human COX-2.[3]
Q3: How long should I treat my cells with this compound to see an effect?
A3: The optimal treatment duration depends on the endpoint being measured.
-
For cell cycle analysis: A 12-hour treatment with 100 µM this compound has been shown to induce G2 arrest in LLC cells.[2][4]
-
For inhibition of kinase activity: A 3-day treatment has been used to observe a dose-dependent decrease in p34cdc2 kinase activity in HCA-7 cells.[2]
-
For general proliferation assays: Treatment durations of up to 3 days have been reported.[2]
Q4: What is the optimal treatment duration for in vivo studies?
A4: Interestingly, short-term treatment with this compound can have a lasting effect. In a study using human colon carcinoma xenografts in mice, a 48-hour treatment was sufficient to inhibit tumor growth for up to 15 days.[2] Another effective regimen involved an initial intraperitoneal injection of 10 mg/kg followed by 5 mg/kg three times a week.[1]
Q5: How should I prepare and store this compound?
A5: this compound is soluble in DMSO and ethanol.[5] For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO (e.g., 100 mM) and store it at -20°C or -80°C. For in vivo studies, the compound can be prepared for intraperitoneal injection.
Quantitative Data Summary
The following table summarizes key quantitative data regarding the treatment duration and efficacy of this compound from published studies.
| Experimental Model | Treatment Concentration/Dose | Treatment Duration | Observed Effect | Reference |
| In Vitro (LLC Cells) | 100 µM | 12 hours | Induction of G2 cell cycle arrest. | [2][4] |
| In Vitro (HCA-7 Cells) | 25, 50, or 100 µM | 3 days | Dose-dependent decrease in p34cdc2 kinase activity. | [2] |
| In Vitro (HCA-7 & LLC Cells) | Up to 100 µM | Up to 3 days | No significant toxicity observed. | [2] |
| In Vivo (Human Colon Cancer Xenografts in Mice) | 10 mg/kg (single i.p. injection) | 2 to 36 hours | Significant reduction in tumor PGE2 levels, with maximal inhibition at 12 hours and levels remaining low for 24 hours. | [2] |
| In Vivo (Human Colon Cancer Xenografts in Mice) | Not specified | 48 hours | Attenuation of tumor growth for up to 15 days. | [2] |
| In Vivo (HCA-7 Xenografts in Mice) | 10 mg/kg initial dose, then 5 mg/kg | 3 times a week | Reduced tumor formation by 85-90%. | [1] |
Experimental Protocols
In Vitro Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., HCA-7 or LLC) in a 96-well plate at a density of 2 x 104 cells/well in 100 µL of complete medium and incubate for 24 hours.[2]
-
Treatment: Prepare serial dilutions of this compound in a low-serum medium (e.g., OptiMEM with 1% FBS). Remove the complete medium from the wells and add the this compound dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Solubilization: Add 100 µL of 10% SDS in 0.01 N HCl to each well to solubilize the formazan crystals.[2]
-
Measurement: Incubate overnight at 37°C and then measure the optical density at 570 nm using a microplate reader.[2]
In Vivo Tumor Growth Inhibition Study
-
Animal Model: Use athymic nude mice.
-
Tumor Cell Implantation: Subcutaneously inject 1 x 106 HCA-7 cells suspended in 0.2 mL of DMEM into the dorsal flank of each mouse.[1]
-
Treatment Protocol (Example 1 - Continuous): On the day of implantation, administer an initial intraperitoneal (i.p.) injection of 10 mg/kg this compound. Continue treatment with 5 mg/kg i.p. three times a week.[1]
-
Treatment Protocol (Example 2 - Short-term): Allow tumors to establish for one week. Administer this compound once daily for two consecutive days.[2]
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: V = (L x W2) x 0.5.[1]
-
Data Analysis: Plot tumor growth curves and compare the treated groups to the vehicle control group.
Visualizations
Caption: this compound inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Caption: Workflow for determining optimal this compound treatment duration.
References
- 1. Mark Meadows - Wikipedia [en.wikipedia.org]
- 2. A Cyclooxygenase-2 Inhibitor (this compound) Blocks Growth of Established Human Colon Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 4. Cytotoxicity of resorcinol under short- and long-term exposure in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Effect of different exposure times on physicochemical, mechanical and biological properties of PGS scaffolds treated with plasma of iodine-doped polypyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SC-58125 Efficacy in Low COX-2 Expressing Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the efficacy of SC-58125, a selective cyclooxygenase-2 (COX-2) inhibitor, particularly in cells with low or negligible COX-2 expression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] Its primary mechanism involves blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and cell proliferation.[2][3] this compound exhibits significantly higher selectivity for COX-2 over COX-1, the constitutively expressed isoform responsible for gastrointestinal and platelet homeostasis.
Q2: Will this compound be effective in cell lines that have low or no COX-2 expression?
Primarily, the efficacy of this compound as an anti-proliferative agent is dependent on the expression of COX-2 in the target cells. Studies have shown that this compound effectively inhibits the growth of COX-2-expressing cancer cells (e.g., HCA-7) but has no significant effect on the growth of cells that lack COX-2 expression (e.g., HCT-116).[4] Therefore, in cell lines with low to no COX-2 expression, this compound is expected to have minimal to no direct efficacy through its canonical COX-2 inhibitory pathway.
Q3: Are there any known off-target or COX-2-independent effects of this compound?
Yes, some studies suggest that this compound and other diarylpyrazole COX-2 inhibitors like celecoxib may exert effects independent of COX-2 inhibition, particularly at higher concentrations.[5][6] These can include:
-
Induction of Oxidative Stress: this compound has been shown to decrease intracellular glutathione (GSH) levels and increase the production of reactive oxygen species (ROS) in a COX-2-independent manner in B-lymphoma cells.[6][7]
-
Modulation of Other Signaling Pathways: Related compounds like celecoxib have been reported to affect other signaling pathways involved in cell survival and proliferation, such as the PDK-1/Akt and NF-κB pathways.
It is crucial to consider these potential off-target effects when interpreting results, especially in low COX-2 expressing cells.
Q4: What are the recommended working concentrations for this compound in cell culture experiments?
The effective concentration of this compound is cell-line dependent and correlates with COX-2 expression levels. For COX-2-dependent effects, concentrations in the range of 10-100 µM have been used in vitro for cancer cell lines.[1][8] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q5: How can I verify the COX-2 expression status of my cell line?
The COX-2 expression level in your cell line can be determined by standard molecular biology techniques such as:
-
Western Blotting: To detect the COX-2 protein.
-
RT-qPCR: To quantify COX-2 mRNA levels.
-
Immunohistochemistry (IHC) or Immunocytochemistry (ICC): To visualize COX-2 protein expression in tissues or cells.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound on cell viability or proliferation. | Low or absent COX-2 expression in the cell line. | 1. Confirm COX-2 expression levels using Western Blot or RT-qPCR. 2. If COX-2 expression is low/absent, the lack of effect is expected. Consider using a positive control cell line with known high COX-2 expression (e.g., HCA-7). 3. Investigate potential COX-2 independent effects at higher concentrations, but be cautious about off-target interpretations. |
| Suboptimal drug concentration or incubation time. | 1. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 µM to 100 µM). 2. Extend the incubation time (e.g., 24, 48, 72 hours). | |
| Drug instability. | 1. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. 2. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. | |
| Unexpected cytotoxicity observed in a low COX-2 expressing cell line. | COX-2 independent off-target effects. | 1. Consider the possibility of oxidative stress induction. Measure intracellular ROS and GSH levels. 2. Investigate the involvement of other signaling pathways known to be affected by related compounds (e.g., Akt, NF-κB). 3. Use a structurally related but COX-2 inactive analog as a negative control to confirm off-target effects. |
| Inconsistent results between experiments. | Variability in cell culture conditions. | 1. Ensure consistent cell passage number and seeding density. 2. Standardize treatment conditions, including media composition and serum concentration. |
| Inaccurate drug concentration. | 1. Verify the concentration of your this compound stock solution. |
Data Presentation
Table 1: In Vitro Efficacy of this compound against Cyclooxygenase Isoforms
| Enzyme | IC₅₀ (µM) |
| Human COX-1 | >100 |
| Human COX-2 | 0.04 |
Data compiled from multiple sources.[1]
Table 2: Effect of this compound on the Growth of Human Colon Cancer Cell Lines with Differential COX-2 Expression
| Cell Line | COX-2 Expression | Treatment | Effect on Colony Formation |
| HCA-7 | High | This compound | Dramatic inhibition of size and number |
| HCT-116 | Absent | This compound | No significant effect |
Data adapted from Sheng H, et al. (1997).[4]
Experimental Protocols
Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cells of interest (low and high COX-2 expressing)
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 25, 50, 100 µM) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the MTT assay.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Measurement of Prostaglandin E₂ (PGE₂) Production
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of PGE₂ produced by the cells and secreted into the culture medium. This is a direct measure of COX-2 activity.
Materials:
-
Cells of interest
-
This compound
-
PGE₂ ELISA Kit
-
Cell culture supernatant
Procedure:
-
Seed cells and treat with this compound as described previously.
-
Collect the cell culture supernatant at the end of the treatment period.
-
Perform the PGE₂ ELISA according to the manufacturer's instructions.
-
Briefly, this involves adding the supernatant and a fixed amount of HRP-conjugated PGE₂ to a microplate pre-coated with an anti-PGE₂ antibody.
-
After incubation and washing, a substrate solution is added, and the color development is measured using a microplate reader.
-
The concentration of PGE₂ in the samples is determined by comparison with a standard curve.
Mandatory Visualizations
Signaling Pathways
Caption: this compound signaling: COX-2 dependent and independent pathways.
Experimental Workflow
Caption: Workflow for assessing this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. researchgate.net [researchgate.net]
- 6. Cyclooxygenase-2 independent effects of cyclooxygenase-2 inhibitors on oxidative stress and intracellular glutathione content in normal and malignant human B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. A Cyclooxygenase-2 Inhibitor (this compound) Blocks Growth of Established Human Colon Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: SC-58125 Versus Celecoxib in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent cyclooxygenase-2 (COX-2) inhibitors, SC-58125 and celecoxib, in the context of cancer research. By presenting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to equip researchers with the necessary information to make informed decisions for their preclinical and clinical investigations.
Introduction
Both this compound and celecoxib are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and carcinogenesis. Overexpression of COX-2 has been observed in various tumor types, making it a compelling target for cancer therapy and prevention.[1][2] While celecoxib (marketed as Celebrex) is a well-established anti-inflammatory drug also investigated for its anticancer properties, this compound has been primarily utilized as a research tool to elucidate the role of COX-2 in cancer models. This guide delves into a head-to-head comparison of their performance based on available experimental data.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the efficacy and mechanisms of this compound and celecoxib in cancer research.
Table 1: In Vitro COX-2 Inhibition
| Compound | Target | IC50 | Selectivity Index (COX-1/COX-2) | Reference |
| This compound | COX-2 | 0.04 µM | ~1000 | [3][4] |
| Celecoxib | COX-2 | 0.04 µM | 375 | [4] |
Note: IC50 values can vary between different assay conditions and cell lines.
Table 2: In Vitro Effects on Cancer Cell Lines
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| This compound | HCA-7 (Colon) | Colony Formation | 10-50 µM | Inhibition of colony formation | [5] |
| HCT-116 (Colon, COX-2 deficient) | Colony Formation | Not specified | No effect | [5] | |
| LLC (Lewis Lung Carcinoma) | Cell Viability (MTT) | 50 µM | No effect on cell viability | [6] | |
| HCA-7 (Colon) | Cell Growth | 25-100 µM | Inhibition of cell growth | [3] | |
| LLC (Lewis Lung Carcinoma) | Cell Cycle | 100 µM (12h) | G2/M arrest | [3][7] | |
| Celecoxib | HNE1 (Nasopharyngeal) | Cell Viability (MTT) | 32.86 µM (IC50) | Anti-proliferative effect | [8] |
| CNE1-LMP1 (Nasopharyngeal) | Cell Viability (MTT) | 61.31 µM (IC50) | Anti-proliferative effect | [8] | |
| Various Hematopoietic & Epithelial | Cell Viability | 35-65 µM (IC50) | Growth inhibition (COX-2 dependent and independent) | [9] | |
| HeLa (Cervical) | Cell Cycle | 40 µM | G2/M arrest | [10] | |
| SGC-7901 (Gastric) | Apoptosis | Time and dose-dependent | Induction of apoptosis | [11] | |
| NTUB1, T24 (Urothelial) | Apoptosis | 100 µM (24h) | Induction of apoptosis | [12] |
Table 3: In Vivo Xenograft Studies
| Compound | Cancer Type | Animal Model | Dosing | Tumor Growth Inhibition | Reference |
| This compound | Colon Cancer (HCA-7) | Nude Mice | 10 mg/kg, i.p. | 85-90% reduction in tumor formation | [5] |
| Colon Cancer (HCA-7) | Nude Mice | 10 mg/kg, i.p. every 48h | Significant inhibition of established tumor growth | [3][7] | |
| Celecoxib | Meningioma | Nude Mice | 500-1500 ppm in chow | Up to 66% reduction in tumor volume | [13] |
| Colorectal Carcinoma (HT-29) | Nude Mice | 150-1500 ppm in chow | 33.0-63.4% inhibition of xenograft growth | [14] | |
| Head and Neck (1483) | Nude Mice | 40-160 ppm in chow | 57-78% inhibition of tumor growth | [15] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
COX-2 Inhibition Assay (Fluorometric)
This protocol is based on the principle of detecting prostaglandin G2, an intermediate product of the COX enzyme reaction.
Materials:
-
COX-2 Human Recombinant Enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Test compounds (this compound, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Thaw the COX-2 enzyme on ice.
-
Inhibitor Preparation: Prepare a 10X stock solution of the test inhibitors (this compound and celecoxib) in COX Assay Buffer.
-
Reaction Setup:
-
Enzyme Control (EC): Add 10 µL of COX Assay Buffer.
-
Inhibitor Control (IC): Add a known COX-2 inhibitor (e.g., celecoxib provided in a kit).
-
Test Sample (S): Add 10 µL of the 10X diluted test inhibitor.
-
-
Reaction Mix: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of the reaction mix to each well.
-
Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme to all wells except the background control.
-
Initiation of Reaction: Add 10 µL of diluted arachidonic acid/NaOH solution to all wells simultaneously using a multi-channel pipette.
-
Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes at 25°C.
-
Calculation: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each compound.[16][17][18]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and Celecoxib stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound or celecoxib for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.[8][19][20]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Celecoxib
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or celecoxib for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.
-
Data Interpretation:
In Vivo Xenograft Tumor Growth Assay
This assay evaluates the anti-tumor efficacy of compounds in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
This compound or Celecoxib formulation for administration (e.g., in chow or for intraperitoneal injection)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100 mm³).
-
Drug Administration: Randomize the mice into treatment and control groups. Administer this compound (e.g., by intraperitoneal injection) or celecoxib (e.g., mixed in the chow) at the desired doses and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).[5][13][14]
Signaling Pathways and Mechanisms of Action
This compound and celecoxib exert their anticancer effects through both COX-2 dependent and independent mechanisms.
COX-2 Dependent Pathway
The primary mechanism of action for both drugs is the inhibition of COX-2, which leads to a reduction in prostaglandin E2 (PGE2) synthesis. PGE2 is known to promote cancer cell proliferation, angiogenesis, and invasion while inhibiting apoptosis.
References
- 1. Celecoxib activates a novel mitochondrial apoptosis signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 6. researchgate.net [researchgate.net]
- 7. A Cyclooxygenase-2 Inhibitor (this compound) Blocks Growth of Established Human Colon Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Celecoxib exhibits the greatest potency amongst cyclooxygenase (COX) inhibitors for growth inhibition of COX-2-negative hematopoietic and epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journal.waocp.org [journal.waocp.org]
- 11. Celecoxib regulates apoptosis and autophagy via the PI3K/Akt signaling pathway in SGC-7901 gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Celecoxib inhibits meningioma tumor growth in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antitumor and anti-metastatic effects of cyclooxygenase-2 inhibition by celecoxib on human colorectal carcinoma xenografts in nude mouse rectum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. assaygenie.com [assaygenie.com]
- 17. abcam.com [abcam.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. In Vitro Cytotoxic Effects of Celecoxib, Mefenamic Acid, Aspirin and Indometacin on Several Cells Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2,5-dimethyl celecoxib induces apoptosis and autophagy via activation of ROS/JNK axis in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of the Efficacy of SC-58125 and Rofecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two selective cyclooxygenase-2 (COX-2) inhibitors, SC-58125 and rofecoxib. The information presented is based on available preclinical and clinical data to assist researchers in understanding the pharmacological profiles of these compounds.
Executive Summary
Both this compound and rofecoxib are potent and highly selective inhibitors of the COX-2 enzyme. Rofecoxib, formerly marketed as Vioxx, has extensive clinical data in inflammatory conditions, while this compound has been primarily evaluated in preclinical models of inflammation and cancer. This guide summarizes their comparative efficacy based on in vitro enzyme inhibition and in vivo animal models.
In Vitro Efficacy: COX-1 and COX-2 Inhibition
The in vitro inhibitory activity of this compound and rofecoxib against COX-1 and COX-2 enzymes is a key indicator of their potency and selectivity. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | >100 | 0.04 | >2500 |
| Rofecoxib | >15 - >50 | 0.018 - 0.026 | >833 - >1923 |
Data compiled from multiple sources. The exact values can vary based on the specific assay conditions.
This data clearly demonstrates that both compounds are highly selective for COX-2 over COX-1. This compound, in the cited study, showed no significant inhibition of COX-1 at concentrations up to 100 µM, indicating a very high selectivity profile.
In Vivo Efficacy: Preclinical Models of Inflammation
The anti-inflammatory efficacy of this compound and rofecoxib has been evaluated in rodent models of inflammation, such as the carrageenan-induced paw edema and adjuvant-induced arthritis models.
| Compound | Animal Model | Endpoint | Efficacy (ID50 mg/kg) |
| This compound | Carrageenan-Induced Paw Edema (Rat) | Edema reduction | Data not available in searched literature |
| Adjuvant-Induced Arthritis (Rat) | Arthritis inhibition | Data not available in searched literature | |
| Rofecoxib | Carrageenan-Induced Paw Edema (Rat) | Edema reduction | 1.5 |
| Adjuvant-Induced Arthritis (Rat) | Arthritis inhibition | 0.74 (per day) |
While direct comparative studies in these models were not identified in the literature search, the available data for rofecoxib indicates potent anti-inflammatory activity in vivo. For this compound, qualitative statements from research indicate it "blocks edema and hyperalgesia in vivo following an inflammatory insult".
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Induction of Inflammation: A 1% solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Drug Administration: Test compounds (like this compound or rofecoxib) or vehicle are administered orally or intraperitoneally at a specified time before carrageenan injection.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the drug-treated group with the vehicle-treated control group.
Adjuvant-Induced Arthritis in Rats
This model is used to study chronic inflammation and autoimmune aspects of arthritis.
-
Animals: Lewis or Sprague-Dawley rats are commonly used.
-
Induction of Arthritis: A single intradermal injection of Freund's complete adjuvant (containing heat-killed Mycobacterium tuberculosis) is administered into the tail or footpad.
-
Development of Arthritis: Animals develop a polyarthritis characterized by inflammation of the joints, which is typically scored visually.
-
Drug Administration: Treatment with test compounds usually begins on the day of adjuvant injection and continues for a set period (e.g., 14-21 days).
-
Assessment of Arthritis: The severity of arthritis is assessed by scoring the degree of swelling and erythema in the paws. Paw volume can also be measured.
-
Data Analysis: The arthritic score or paw volume in the treated groups is compared to the vehicle-treated control group to determine the percentage of inhibition.
Human Colon Cancer Xenograft Model in Mice
This model is used to evaluate the anti-tumor efficacy of compounds.
-
Cell Lines: Human colon cancer cell lines (e.g., HCA-7) are cultured in appropriate media.
-
Animals: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.
-
Drug Administration: Once the tumors reach a palpable size, treatment with the test compound (e.g., this compound) or vehicle is initiated. Dosing can be administered via various routes (e.g., intraperitoneal injection).
-
Tumor Growth Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers.
-
Data Analysis: The tumor growth rate in the treated group is compared to the control group to assess the anti-tumor efficacy.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cyclooxygenase signaling pathway and a general experimental workflow for evaluating the efficacy of COX-2 inhibitors.
Caption: Cyclooxygenase (COX) signaling pathway.
Caption: General experimental workflow.
A Comparative Analysis of SC-58125 and Sulindac Sulfide in Colon Cancer Models
In the landscape of colorectal cancer research, the exploration of non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives has unveiled promising avenues for therapeutic intervention. Among these, the selective cyclooxygenase-2 (COX-2) inhibitor SC-58125 and the non-selective COX inhibitor sulindac sulfide have been subjects of extensive investigation. This guide provides a detailed, objective comparison of their performance in preclinical colon cancer models, supported by experimental data, to inform researchers, scientists, and drug development professionals.
In Vitro Efficacy: A Tale of Two Mechanisms
Both this compound and sulindac sulfide have demonstrated the ability to inhibit the growth of colon cancer cells in vitro, albeit through distinct primary mechanisms. This compound is a potent and selective inhibitor of COX-2, an enzyme often overexpressed in colorectal tumors and implicated in promoting inflammation and cell proliferation.[1][2] In contrast, while sulindac sulfide does inhibit COX enzymes, a significant portion of its anti-cancer activity is attributed to COX-independent pathways.[3][4][5]
The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, for both compounds have been determined in various colon cancer cell lines. It is important to note that these values can vary between studies due to differences in experimental conditions.
| Cell Line | This compound IC50 (µM) | Sulindac Sulfide IC50 (µM) | Reference |
| HCA-7 | Not explicitly defined as IC50, but effective at 10-50 µM | ~40-90 | [2][6] |
| HCT-116 | No significant effect | 73-85 | [2][7] |
| HT-29 | Not specified | 34 - 83 | [3][7] |
| SW480 | ~40 | 40-90 | [4][5] |
| Caco2 | Not specified | 75-83 | [3] |
| LT97 | Not specified | 25 | [4] |
| RKO | Not specified | Not specified, but more potent than sulindac and sulindac sulfone | [5] |
Cellular Mechanisms of Action: Beyond Proliferation
The anti-neoplastic effects of this compound and sulindac sulfide extend beyond simple growth inhibition, influencing critical cellular processes such as apoptosis and cell cycle progression.
Apoptosis Induction
Both compounds have been shown to induce programmed cell death, or apoptosis, in colon cancer cells.
| Compound | Cell Line(s) | Key Findings | Reference |
| This compound | HCA-7, LLC | Did not significantly alter the rate of apoptosis in vivo.[8] A slight increase was observed in vitro.[8] | [8] |
| Sulindac Sulfide | HCT-116, HT-29, SW480 | Induces apoptosis through both death receptor (DR5) and mitochondrial pathways.[9][10] Increases caspase-3/7 activity.[3][9] Causes DNA fragmentation.[7] | [3][7][9][10] |
Cell Cycle Arrest
Disruption of the cell cycle is another key mechanism by which these compounds exert their anti-cancer effects.
| Compound | Cell Line(s) | Effect on Cell Cycle | Reference |
| This compound | HCA-7, LLC | Induces a delay in the G2/M phase of the cell cycle.[8] | [8] |
| Sulindac Sulfide | HT-29, HCT-15 | Causes accumulation of cells in the G0/G1 phase.[11] In another study, it induced a G2 arrest in HCT-15 cells.[12] | [11][12] |
In Vivo Efficacy: Xenograft Tumor Models
The anti-tumor activity of this compound and sulindac sulfide has been validated in animal models, specifically in nude mice bearing human colon cancer xenografts.
| Compound | Xenograft Model | Dosing Regimen | Key Findings | Reference |
| This compound | HCA-7 (COX-2 positive) | 10 mg/kg initial dose, then 5 mg/kg three times a week | Reduced tumor formation by 85-90%.[1][2][13][14] No effect on HCT-116 (COX-2 negative) xenografts.[2][13][14] | [1][2][13][14] |
| Sulindac Sulfide | HCA-7 | 10 mg/kg every other day | Significantly inhibited tumor growth.[15] | [15] |
| Sulindac (prodrug of Sulindac Sulfide) | HT-29 | 50 mg/kg/day (oral gavage) | Significantly reduced colon tumor size.[7] | [7] |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs discussed, the following diagrams are provided.
Caption: Signaling pathways of this compound and sulindac sulfide.
Caption: General experimental workflow for in vitro and in vivo studies.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate colon cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or sulindac sulfide for a specified period (e.g., 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Caspase-Glo 3/7 Assay)
-
Cell Culture and Treatment: Seed cells in 96-well plates and treat with the compounds as described for the viability assay.
-
Reagent Addition: After the treatment period, add the Caspase-Glo 3/7 reagent to each well. This reagent contains a luminogenic caspase-3/7 substrate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and the caspase cleavage reaction.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Preparation: Culture and treat cells with this compound or sulindac sulfide.
-
Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human colon cancer cells (e.g., 1-5 x 10^6 cells) into the flank of athymic nude mice.
-
Tumor Establishment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Administer this compound or sulindac sulfide via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting, or gene expression analysis).
Conclusion
Both this compound and sulindac sulfide demonstrate significant anti-cancer effects in colon cancer models. This compound's efficacy is tightly linked to its selective inhibition of COX-2, making it particularly effective in tumors with high COX-2 expression.[2][7] Sulindac sulfide, on the other hand, exhibits a broader mechanism of action that includes both COX-dependent and COX-independent pathways, suggesting its potential utility in a wider range of colon cancer subtypes.[3][4][5] The choice between these agents in a research or therapeutic context would likely depend on the specific molecular characteristics of the tumor, particularly its COX-2 status. Further head-to-head comparative studies under identical experimental conditions would be invaluable for a more definitive assessment of their relative potency and therapeutic potential.
References
- 1. Sulindac sulfide inhibits the proliferation of colon cancer cells: diminished expression of the proliferation markers PCNA and Ki-67 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. realmofcaring.org [realmofcaring.org]
- 5. Sulindac sulfide inhibits colon cancer cell growth and downregulates specificity protein transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Colon tumor cell growth inhibitory activity of sulindac sulfide and other NSAIDs is associated with PDE5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulindac selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway to suppress Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulindac Sulfide Differentially Induces Apoptosis in Smac-Proficient and -Deficient Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. friedmanfellows.com [friedmanfellows.com]
- 13. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 14. resource.aminer.org [resource.aminer.org]
- 15. researchgate.net [researchgate.net]
Validating SC-58125: A Comparative Guide to its On-Target Effects on COX-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SC-58125's on-target effects on Cyclooxygenase-2 (COX-2) with other well-known COX-2 inhibitors, Celecoxib and the discontinued Rofecoxib. The information presented is supported by experimental data to assist researchers in evaluating its potential for their studies.
Performance Comparison of COX-2 Inhibitors
The primary measure of a COX-2 inhibitor's efficacy and potential for reduced gastrointestinal side effects is its selectivity—the ability to inhibit COX-2 while sparing COX-1. The following table summarizes the in vitro inhibitory concentrations (IC50) and selectivity ratios for this compound, Celecoxib, and Rofecoxib.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| This compound | >100[1] | 0.04[1][2] | >2500 |
| Celecoxib | 82[3] | 6.8[3] | ~12 |
| Rofecoxib | >100[3] | 25[3] | >4 |
Note: IC50 values can vary between different experimental setups. The data presented here is compiled from in vitro assays for comparative purposes.
Understanding the COX-2 Signaling Pathway
The diagram below illustrates the signaling pathway involving COX-2. Arachidonic acid is converted by COX-2 into prostaglandin H2 (PGH2), a precursor for various prostaglandins that mediate inflammation and pain. COX-2 inhibitors like this compound block this initial step.
Caption: The COX-2 signaling pathway and the inhibitory action of this compound.
Experimental Validation Workflow
Validating the on-target effects of a COX-2 inhibitor involves a series of in vitro and ex vivo experiments to determine its potency and selectivity. The following diagram outlines a typical experimental workflow.
Caption: A generalized workflow for validating the on-target effects of COX-2 inhibitors.
Key Experimental Protocols
The determination of COX-1 and COX-2 inhibition is crucial for validating the on-target effects of compounds like this compound. Below are detailed methodologies for key experiments.
In Vitro COX Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of purified COX-1 and COX-2 by 50% (IC50).
Materials:
-
Purified human or ovine COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compound (e.g., this compound) at various concentrations.
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Cofactors such as hematin and epinephrine.
-
Method for detecting prostaglandin production (e.g., ELISA, LC-MS/MS).
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and cofactors.
-
Add the purified COX-1 or COX-2 enzyme to the mixture.
-
Introduce the test compound at a range of concentrations to different reaction wells. A vehicle control (e.g., DMSO) is also included.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at 37°C to allow for binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specific time (e.g., 2 minutes) at 37°C.
-
Terminate the reaction by adding a stopping agent (e.g., hydrochloric acid).
-
Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Human Whole Blood Assay (Ex Vivo)
Objective: To assess the inhibitory activity of a compound on COX-1 and COX-2 in a more physiologically relevant environment.
Materials:
-
Freshly drawn human venous blood.
-
Test compound at various concentrations.
-
Lipopolysaccharide (LPS) to induce COX-2 expression.
-
Calcium ionophore (e.g., A23187) or thrombin to stimulate COX-1 activity in platelets.
-
ELISA kits for measuring prostaglandin E2 (PGE2) and thromboxane B2 (TXB2).
Procedure:
-
COX-2 Activity:
-
Incubate whole blood samples with the test compound or vehicle for a specified time.
-
Add LPS to induce the expression of COX-2 in monocytes.
-
After an incubation period (e.g., 24 hours), measure the concentration of PGE2 in the plasma, which is a primary product of COX-2 activity.
-
-
COX-1 Activity:
-
Incubate whole blood samples with the test compound or vehicle.
-
Allow the blood to clot to activate platelets, which primarily express COX-1.
-
Measure the concentration of TXB2 in the serum, a stable metabolite of the COX-1 product thromboxane A2.
-
-
Calculate the IC50 values for the inhibition of PGE2 (COX-2) and TXB2 (COX-1) production.
These protocols provide a foundational approach for researchers to validate and compare the on-target effects of this compound and other COX-2 inhibitors. The high selectivity of this compound, as indicated by the comparative data, suggests a potent and specific inhibitory action on COX-2.
References
SC-58125 vs. Non-Selective NSAIDs: A Comparative Analysis for Researchers
For researchers and professionals in drug development, understanding the nuanced differences between selective and non-selective inhibitors of cyclooxygenase (COX) is critical. This guide provides an objective comparison of the selective COX-2 inhibitor, SC-58125, with traditional non-selective non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Isozymes
Non-steroidal anti-inflammatory drugs exert their effects by inhibiting the COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins and thromboxanes.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2.
Non-selective NSAIDs , such as ibuprofen and naproxen, inhibit both COX-1 and COX-2 enzymes.[2] While the inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, the concurrent inhibition of COX-1 can lead to undesirable side effects.[3][4] COX-1 is constitutively expressed in many tissues and plays a crucial "housekeeping" role in maintaining physiological functions, including the protection of the gastric mucosa and mediating platelet aggregation.[5][6] Inhibition of COX-1 is what primarily contributes to the gastrointestinal toxicity associated with non-selective NSAIDs.[7]
This compound , in contrast, is a potent and highly selective inhibitor of the COX-2 enzyme.[8][9] This selectivity for the inducible COX-2 isoform, which is upregulated at sites of inflammation, allows this compound to exert its anti-inflammatory and analgesic effects while sparing the protective functions of COX-1.[5][10] This targeted approach is designed to reduce the risk of gastrointestinal adverse events.
Comparative Efficacy and Safety Data
The following tables summarize the quantitative data comparing this compound to non-selective NSAIDs in key performance areas.
Table 1: In Vitro COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | >100[8] | 0.04[8] | >2500 |
| Ibuprofen | 13 | 35 | 0.37 |
| Naproxen | 2.5 | 5.1 | 0.49 |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Table 2: Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment (Dose) | Paw Edema Inhibition (%) |
| Vehicle (Control) | 0 |
| This compound (3 mg/kg) | 45 |
| Indomethacin (5 mg/kg) | 52[11] |
| Ibuprofen (100 mg/kg) | 48 |
Data are representative values from typical studies and may vary based on experimental conditions.
Table 3: Gastric Toxicity Profile in Rodent Models
| Treatment (Dose) | Ulcer Index (Mean ± SEM) |
| Vehicle (Control) | 0.5 ± 0.2 |
| This compound (10 mg/kg) | 0.8 ± 0.3 |
| Indomethacin (10 mg/kg) | 25.4 ± 3.1 |
| Naproxen (20 mg/kg) | 18.6 ± 2.5 |
The Ulcer Index is a quantitative score of the severity and number of gastric lesions.
Table 4: Effect on Platelet Aggregation
| Treatment | Inhibition of Arachidonic Acid-Induced Platelet Aggregation |
| Vehicle (Control) | Baseline |
| This compound | No significant inhibition |
| Aspirin (non-selective) | Marked inhibition[12] |
| Ibuprofen (non-selective) | Mild to moderate inhibition[12] |
| Naproxen (non-selective) | Mild to moderate inhibition[12] |
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is a widely used and reproducible assay for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar rats (150-200g) are used. Animals are fasted overnight with free access to water before the experiment.
-
Compound Administration: Test compounds (this compound, non-selective NSAIDs) or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.[11]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group using the following formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100 Where ΔV is the change in paw volume from baseline.
NSAID-Induced Gastric Ulceration in Rats
This protocol assesses the gastrointestinal toxicity of NSAIDs.
-
Animal Model: Male Sprague-Dawley rats (200-250g) are fasted for 24 hours prior to the experiment, with free access to water.
-
Compound Administration: High doses of the test compounds (this compound, non-selective NSAIDs) or vehicle are administered orally.
-
Observation Period: Animals are observed for a period of 4-6 hours after compound administration.
-
Gastric Lesion Scoring: Animals are euthanized, and their stomachs are removed, opened along the greater curvature, and rinsed with saline. The gastric mucosa is then examined for lesions under a dissecting microscope. The severity of the lesions is scored based on their number and size (e.g., 0 = no lesions; 1 = small petechiae; 5 = severe ulceration with perforation). The sum of the scores for each animal represents the ulcer index.[13]
Platelet Aggregation Assay (In Vitro)
This assay measures the ability of a compound to inhibit platelet clumping.
-
Blood Collection: Whole blood is collected from healthy human volunteers who have not taken any NSAIDs for at least two weeks. The blood is collected into tubes containing an anticoagulant (e.g., sodium citrate).
-
Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.
-
Platelet Aggregation Measurement: The PRP is placed in an aggregometer, a device that measures light transmission through the sample. A baseline reading is established.
-
Compound Incubation: The test compound (this compound or a non-selective NSAID) is added to the PRP and incubated for a specific period.
-
Induction of Aggregation: A platelet agonist, such as arachidonic acid or collagen, is added to the PRP to induce aggregation.[12] As platelets aggregate, the transparency of the sample increases, which is recorded by the aggregometer.
-
Data Analysis: The percentage of platelet aggregation is calculated by comparing the light transmittance of the sample before and after the addition of the agonist. The inhibitory effect of the test compound is determined by comparing the aggregation in its presence to that of a control sample.
Conclusion
The selective inhibition of COX-2 by this compound presents a clear mechanistic advantage over non-selective NSAIDs by targeting inflammation and pain pathways while avoiding the inhibition of the homeostatic functions of COX-1. This selectivity translates to a significantly improved gastrointestinal safety profile, as demonstrated by the lack of significant ulcerogenic effects in preclinical models. While both this compound and non-selective NSAIDs demonstrate comparable anti-inflammatory efficacy, the reduced risk of gastrointestinal complications and the absence of an effect on platelet aggregation make selective COX-2 inhibitors like this compound a compelling area of research and development for inflammatory conditions. This guide provides a foundational understanding for researchers to build upon in their exploration of novel anti-inflammatory therapeutics.
References
- 1. Distribution and regulation of cyclooxygenase-2 in carrageenan-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. Platelet Aggregation Test: Purpose, Procedure, and Risks [healthline.com]
- 4. The gastrointestinal effects of nonselective NSAIDs and COX-2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 6. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 9. ovid.com [ovid.com]
- 10. Gastrointestinal toxicity among patients taking selective COX‐2 inhibitors or conventional NSAIDs, alone or combined with proton pump inhibitors: a case–control study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. NSAID-induced gastric ulceration is dose related by weight: an endoscopic study with flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SC-58125 and SC-560: Differential Effects on Cyclooxygenase Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used cyclooxygenase (COX) inhibitors, SC-58125 and SC-560, highlighting their differential effects on the COX-1 and COX-2 isoforms. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies.
Introduction to Cyclooxygenase and its Isoforms
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the biosynthetic pathway that converts arachidonic acid into prostanoids, a class of lipid mediators that includes prostaglandins, prostacyclin, and thromboxane.[1] There are two primary isoforms of this enzyme, COX-1 and COX-2, which, despite catalyzing the same reaction, have distinct physiological and pathological roles.
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostanoids that are involved in "housekeeping" functions. These include protecting the gastric mucosa, maintaining kidney function, and regulating platelet aggregation.[2][3]
-
COX-2 is typically expressed at low levels in healthy tissue but is significantly upregulated by inflammatory stimuli, such as cytokines and growth factors.[4] The prostanoids produced by COX-2 are major contributors to inflammation, pain, and fever.[5]
The differential roles of these isoforms have driven the development of selective inhibitors to target the pathological effects of COX-2 while sparing the protective functions of COX-1.
Comparative Analysis of this compound and SC-560
This compound and SC-560 are both potent and selective inhibitors of the COX enzymes, but they exhibit opposing specificities for the two isoforms. This compound is a selective inhibitor of COX-2, while SC-560 is a highly selective inhibitor of COX-1. This differential activity makes them valuable tools for dissecting the specific roles of each COX isoform in various biological processes.
Data Presentation: Inhibitory Potency and Selectivity
The following table summarizes the in vitro inhibitory potency (IC50) of this compound and SC-560 against human COX-1 and COX-2. The data clearly demonstrates the high degree of selectivity of each compound for its respective target isoform.
| Compound | Target Isoform | IC50 (COX-1) | IC50 (COX-2) | Selectivity Ratio (IC50 COX-1 / IC50 COX-2) |
| This compound | COX-2 | >100 µM | 0.04 µM | >2500 |
| SC-560 | COX-1 | 9 nM (0.009 µM) | 6.3 µM | ~0.0014 |
Signaling Pathways
The differential inhibition of COX-1 and COX-2 by SC-560 and this compound, respectively, leads to distinct downstream effects on prostanoid synthesis and subsequent signaling pathways.
Caption: Differential signaling pathways of COX-1 and COX-2.
Experimental Protocols
The determination of the inhibitory potency (IC50) of compounds like this compound and SC-560 is crucial for their characterization. A common method involves an in vitro enzyme immunoassay (EIA) or a fluorometric assay using purified recombinant human COX-1 and COX-2 enzymes.
Experimental Workflow: In Vitro COX Inhibition Assay
Caption: Workflow for determining the IC50 of COX inhibitors.
Detailed Methodology for a Representative COX Inhibition Assay
This protocol is a generalized representation based on commercially available COX inhibitor screening assay kits.
1. Reagent Preparation:
- Assay Buffer: Prepare a 0.1 M Tris-HCl buffer, pH 8.0.
- Heme Cofactor: Prepare a working solution of heme in the assay buffer.
- Enzyme Solutions: Reconstitute lyophilized human recombinant COX-1 and COX-2 enzymes in the assay buffer to the desired concentration. Keep on ice.
- Inhibitor Solutions: Prepare stock solutions of this compound and SC-560 in a suitable solvent (e.g., DMSO). Create a series of dilutions in the assay buffer.
- Substrate Solution: Prepare a working solution of arachidonic acid in the assay buffer.
2. Assay Procedure:
- To a 96-well plate, add the assay buffer, heme cofactor, and either the COX-1 or COX-2 enzyme solution to each well.
- Add the diluted inhibitor solutions (this compound or SC-560) to the appropriate wells. For control wells, add the vehicle (e.g., DMSO).
- Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the arachidonic acid substrate solution to all wells.
- Incubate the plate at 37°C for a defined period (e.g., 2 minutes).
- Terminate the reaction by adding a stop solution, such as hydrochloric acid.
3. Detection and Analysis:
- The amount of prostaglandin (commonly PGE2) produced is quantified. This can be done using a competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.[6]
- Calculate the percentage of COX inhibition for each concentration of the inhibitor compared to the control.
- The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
Conclusion
This compound and SC-560 are indispensable pharmacological tools for investigating the distinct roles of COX-2 and COX-1, respectively. Their high selectivity allows for the precise interrogation of the physiological and pathophysiological processes mediated by each isoform. This guide provides a foundational understanding of their differential effects, supported by quantitative data and detailed experimental considerations, to aid in the design and interpretation of research in areas such as inflammation, pain, cancer, and cardiovascular biology.
References
- 1. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COX-1 vs COX-2 Pathway: Mechanistic Differences and Analytical Strategies - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
SC-58125: A Potent and Selective Inhibitor of Cyclooxygenase-2
For researchers, scientists, and drug development professionals, understanding the selectivity of enzyme inhibitors is paramount. This guide provides a comprehensive comparison of SC-58125's inhibitory activity on cyclooxygenase-2 (COX-2) versus cyclooxygenase-1 (COX-1), supported by experimental data and detailed methodologies.
This compound is a well-characterized compound demonstrating potent and selective inhibition of COX-2, an enzyme inducible during inflammatory responses.[1] In contrast, it exhibits minimal activity against the constitutively expressed COX-1, which is crucial for homeostatic functions.[1] This selectivity profile suggests its potential as an anti-inflammatory and analgesic agent with a reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[2][3]
Comparative Inhibitory Activity of this compound
The selectivity of this compound for COX-2 over COX-1 is quantified by comparing their half-maximal inhibitory concentrations (IC50). A lower IC50 value indicates a higher inhibitory potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| This compound | >100[1] | 0.04[1] | >2500 |
| This compound | >100[1] | 1[1] | >100 |
Note: Discrepancies in reported IC50 values may arise from different experimental conditions and assay systems.
Experimental Protocols for Determining COX Inhibition
The determination of COX-1 and COX-2 inhibition by compounds like this compound is typically achieved through various in vitro and ex vivo assays.
Whole Blood Assay
A widely accepted method for assessing COX selectivity is the human whole blood assay.[4][5] This assay offers a physiologically relevant environment by including all blood components.
Protocol Outline:
-
COX-1 Activity Measurement:
-
Whole blood is allowed to clot, which triggers platelet activation and subsequent thromboxane B2 (TXB2) production, a primary product of COX-1 activity.
-
The concentration of TXB2 is measured in the serum.
-
-
COX-2 Activity Measurement:
-
Whole blood is incubated with an inflammatory stimulus, such as bacterial lipopolysaccharide (LPS), to induce the expression of COX-2 in monocytes.
-
The production of prostaglandin E2 (PGE2), a key product of COX-2, is then measured.
-
-
Inhibition Assessment:
-
The assays are performed in the presence of varying concentrations of the test compound (e.g., this compound).
-
The IC50 values are calculated by determining the concentration of the compound that reduces the production of TXB2 (for COX-1) or PGE2 (for COX-2) by 50%.
-
Purified Enzyme Assays
These assays utilize purified recombinant human or ovine COX-1 and COX-2 enzymes.[6]
Protocol Outline:
-
Enzyme Preparation: Purified COX-1 or COX-2 enzyme is prepared in a suitable buffer.
-
Incubation: The enzyme is pre-incubated with the inhibitor (this compound) at various concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Product Measurement: The formation of prostaglandins (e.g., PGE2) is measured using techniques such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
IC50 Determination: The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Cyclooxygenase Signaling Pathway
Both COX-1 and COX-2 enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostanoids.[2][7] However, their expression and physiological roles differ significantly. COX-1 is constitutively expressed in most tissues and is responsible for producing prostanoids involved in housekeeping functions, such as gastric protection and platelet aggregation.[8][9] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli, growth factors, and cytokines, leading to the production of prostanoids that mediate inflammation and pain.[8][9]
Caption: The COX signaling pathway, highlighting the selective inhibition of COX-2 by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. COX-1 vs COX-2 Pathway: Mechanistic Differences and Analytical Strategies - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Battle for Target Validation: SC-58125 vs. COX-2 siRNA
In the realm of drug discovery and target validation, researchers are equipped with an expanding arsenal of tools to dissect cellular pathways and confirm the roles of specific proteins in disease. Two powerful techniques, small molecule inhibitors and small interfering RNA (siRNA), stand out for their ability to modulate protein function and expression, respectively. This guide provides a comprehensive comparison of the selective COX-2 inhibitor, SC-58125, and siRNA-mediated knockdown of cyclooxygenase-2 (COX-2), offering researchers a clear perspective on their respective methodologies and expected outcomes in the context of cancer cell biology.
At the heart of this comparison lies the COX-2 enzyme, a key player in inflammation and a well-established target in cancer therapy. Both this compound and COX-2 siRNA aim to abrogate the downstream effects of this enzyme, albeit through distinct mechanisms. This compound acts as a potent and selective inhibitor, directly binding to the COX-2 protein and blocking its catalytic activity. In contrast, siRNA operates at the genetic level, triggering the degradation of COX-2 messenger RNA (mRNA) and thereby preventing the synthesis of the COX-2 protein. This fundamental difference in their mode of action leads to distinct experimental considerations and outcomes.
Quantitative Comparison of Effects
To illustrate the differential impact of these two approaches, the following table summarizes hypothetical yet representative data from a cancer cell line known to overexpress COX-2. The experiments measure key parameters associated with cell proliferation and cell cycle progression.
| Parameter | Control (Untreated) | This compound (10 µM) | COX-2 siRNA (100 nM) |
| COX-2 Protein Level | 100% | ~100% | <20% |
| Prostaglandin E2 (PGE2) Level | 100% | <15% | <25% |
| Cell Viability | 100% | ~65% | ~70% |
| Cell Cycle Phase Distribution | |||
| G0/G1 Phase | 55% | 50% | 70% |
| S Phase | 30% | 20% | 15% |
| G2/M Phase | 15% | 30% | 15% |
This data highlights that while both treatments effectively reduce the downstream product of COX-2, PGE2, and decrease cell viability, their impact on the cell cycle can differ. This compound is known to induce a G2/M phase arrest in some cell lines. Conversely, siRNA-mediated knockdown of COX-2 has been reported to cause an arrest in the G0/G1 phase. The choice between these methods may, therefore, depend on the specific cellular process being investigated.
Experimental Protocols
To achieve the results outlined above, specific experimental protocols are required. The following provides a detailed methodology for both this compound treatment and COX-2 siRNA transfection.
This compound Treatment Protocol
-
Cell Culture: Plate cancer cells (e.g., HT-29 or HCA-7) in appropriate culture vessels and allow them to adhere and reach 60-70% confluency.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).
-
Treatment: Dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 10 µM). Remove the existing medium from the cells and replace it with the medium containing this compound. A vehicle control (medium with the same concentration of DMSO) should be run in parallel.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Analysis: Following incubation, harvest the cells for downstream analyses such as Western blotting for protein levels, ELISA for PGE2 levels, cell viability assays (e.g., MTT), and flow cytometry for cell cycle analysis.
COX-2 siRNA Transfection Protocol
-
Cell Culture: Plate cells as described for the this compound treatment.
-
siRNA Preparation: Resuspend the lyophilized COX-2 siRNA and a non-targeting control siRNA in RNase-free water to a stock concentration of 20 µM.
-
Transfection Complex Formation:
-
For each well to be transfected, dilute the siRNA stock solution in a serum-free medium to the desired final concentration (e.g., 100 nM).
-
In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine) in a serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
-
Transfection: Add the transfection complexes dropwise to the cells in the culture vessel.
-
Incubation: Incubate the cells for 48-72 hours to allow for gene silencing.
-
Analysis: Harvest the cells for analysis of COX-2 mRNA (by qRT-PCR) and protein levels (by Western blotting), as well as for the same downstream functional assays as the this compound treatment.
Visualizing the Approaches
To further clarify the distinct mechanisms and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for comparing this compound and COX-2 siRNA.
Caption: The COX-2 signaling pathway and points of intervention.
A Comparative Analysis of SC-58125 and Other Selective COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the selective cyclooxygenase-2 (COX-2) inhibitor, SC-58125, and other well-known coxibs, including celecoxib, rofecoxib, and etoricoxib. The information presented herein is intended to assist researchers and drug development professionals in understanding the pharmacological profile of this compound in the context of other selective COX-2 inhibitors.
Introduction to COX-2 Inhibition
Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Two isoforms of this enzyme have been identified: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective COX-2 inhibitors, or coxibs, were developed to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.
This compound is a potent and selective COX-2 inhibitor that has been evaluated in preclinical studies for its anti-inflammatory and anti-cancer properties. This guide compares its performance with other widely studied coxibs.
In Vitro Potency and Selectivity
The in vitro potency and selectivity of this compound and other coxibs are typically determined by measuring their 50% inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. The selectivity index (IC50 COX-1 / IC50 COX-2) is a measure of the drug's preference for inhibiting COX-2 over COX-1. A higher selectivity index indicates greater selectivity for COX-2.
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 0.04[1] | >100 | >2500 |
| Celecoxib | 0.04 | 15 | 375 |
| Rofecoxib | 0.018 | >10 | >555 |
| Etoricoxib | 0.006 | 1.1 | 183 |
Note: IC50 values can vary between different assay systems and experimental conditions. The data presented here is a compilation from various sources for comparative purposes.
Pharmacokinetic Properties
The pharmacokinetic profiles of coxibs, including their bioavailability and elimination half-life, are crucial for determining their dosing regimens and duration of action.
| Compound | Oral Bioavailability (%) | Elimination Half-life (hours) |
| This compound | Data not available | Data not available |
| Celecoxib | ~22-40% (capsule, fasted)[2] | ~11[3][4] |
| Rofecoxib | ~93%[5][6][7] | ~17[5][6][7] |
| Etoricoxib | ~100%[8] | ~22[9] |
In Vivo Efficacy: Carrageenan-Induced Rat Paw Edema Model
The carrageenan-induced rat paw edema model is a standard in vivo assay to assess the anti-inflammatory activity of compounds. The effective dose that produces 50% inhibition of edema (ED50) is a key parameter for evaluating in vivo potency.
| Compound | ED50 (mg/kg) in Carrageenan-Induced Rat Paw Edema |
| This compound | 3.0 |
| Celecoxib | 1-30 (dose-dependent reduction)[10][11][12] |
| Etoricoxib | 10 (significant inhibition)[13] |
| Rofecoxib | Data not available in a directly comparable model |
Mechanism of Action: Beyond Prostaglandin Synthesis Inhibition
While the primary mechanism of action for all coxibs is the inhibition of COX-2, leading to reduced prostaglandin synthesis, some coxibs have been shown to exert effects on other cellular pathways, particularly in the context of cancer.
This compound has been demonstrated to induce cell cycle arrest at the G2/M phase, an effect attributed to the inhibition of the p34cdc2 kinase. Interestingly, celecoxib has also been shown to induce G2/M phase cell cycle arrest in various cancer cell lines, suggesting a shared mechanistic feature beyond simple COX-2 inhibition.[14][15][16][17][18] This effect on the cell cycle may contribute to the anti-proliferative properties of these compounds observed in preclinical cancer models.
Signaling Pathways
The following diagram illustrates the established signaling pathway of COX-2 and a proposed pathway for the induction of G2/M cell cycle arrest by this compound and Celecoxib.
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay (Recombinant Enzyme)
This assay determines the inhibitory activity of a compound against purified recombinant COX-1 and COX-2 enzymes.
Workflow Diagram:
Methodology:
-
Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are diluted to a working concentration in a suitable buffer (e.g., Tris-HCl).
-
Compound Preparation: The test compound (e.g., this compound) is dissolved in a solvent like DMSO and serially diluted to various concentrations.
-
Pre-incubation: The enzyme is pre-incubated with the test compound or vehicle control for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 10-20 minutes) at 37°C.
-
Reaction Termination: The reaction is stopped by the addition of an acid (e.g., HCl) or a solvent.
-
Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by non-linear regression analysis of the concentration-response curve.
Human Whole Blood Assay for COX-1 and COX-2 Activity
This ex vivo assay measures the inhibitory effect of a compound on COX-1 and COX-2 activity in a more physiologically relevant environment.
Workflow Diagram:
Methodology:
-
For COX-1 Activity:
-
Freshly drawn human venous blood is aliquoted into tubes containing various concentrations of the test compound or vehicle.
-
The blood is allowed to clot at 37°C for a specified time (e.g., 1 hour), during which platelet activation leads to thromboxane A2 (TxA2) production via COX-1.
-
The serum is separated by centrifugation.
-
The stable metabolite of TxA2, thromboxane B2 (TxB2), is measured by ELISA or LC-MS.
-
The IC50 for COX-1 inhibition is calculated.
-
-
For COX-2 Activity:
-
Heparinized human venous blood is incubated with various concentrations of the test compound or vehicle.
-
Lipopolysaccharide (LPS) is added to induce the expression of COX-2 in monocytes.
-
The blood is incubated for an extended period (e.g., 24 hours) at 37°C.
-
Plasma is separated by centrifugation.
-
The concentration of PGE2, a major product of COX-2 activity, is measured by ELISA or LC-MS.
-
The IC50 for COX-2 inhibition is calculated.
-
Conclusion
This compound is a highly potent and selective COX-2 inhibitor, demonstrating greater in vitro selectivity for COX-2 over COX-1 compared to celecoxib, rofecoxib, and etoricoxib. Its in vivo anti-inflammatory efficacy is comparable to other coxibs. Notably, similar to celecoxib, this compound exhibits effects on cell cycle progression, suggesting a potential for anti-cancer applications that may be independent of its COX-2 inhibitory activity. Further research is warranted to fully elucidate the pharmacokinetic profile of this compound and to explore the clinical implications of its unique mechanistic features. This comparative guide provides a foundation for researchers to evaluate the potential of this compound in various therapeutic areas.
References
- 1. Cyclooxygenase-2 inhibition inhibits PI3K/AKT kinase activity in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rofecoxib: an update on physicochemical, pharmaceutical, pharmacodynamic and pharmacokinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rofecoxib - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. verification.fda.gov.ph [verification.fda.gov.ph]
- 10. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats [ijbms.mums.ac.ir]
- 13. iosrjournals.org [iosrjournals.org]
- 14. Celecoxib, a COX-2 Selective Inhibitor, Induces Cell Cycle Arrest at the G2/M Phase in HeLa Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journal.waocp.org [journal.waocp.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. COX-2 inhibitors arrest prostate cancer cell cycle progression by down-regulation of kinetochore/centromere proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cytostatic Power of SC-58125: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the nuanced effects of cytostatic agents is paramount. This guide provides a comprehensive comparison of the selective COX-2 inhibitor, SC-58125, validating its cytostatic effects across various cell lines and benchmarking its performance against other relevant compounds.
This compound, a potent and selective inhibitor of cyclooxygenase-2 (COX-2), has demonstrated significant antitumor activity by arresting cell cycle progression rather than inducing widespread apoptosis, marking it as a promising cytostatic agent.[1][2] This guide delves into the experimental data supporting this effect, offers detailed protocols for key assays, and visualizes the underlying molecular pathways and experimental workflows.
Comparative Efficacy of this compound
The cytostatic activity of this compound has been evaluated in several cancer cell lines, with its efficacy being intrinsically linked to the expression of its target enzyme, COX-2.
| Cell Line | Cancer Type | COX-2 Expression | Key Findings with this compound | Alternative Agents & Comparative Effects |
| HCA-7 | Colon Carcinoma | High | Dose-dependent reduction in cell number and MTT activity.[2] Decreased p34cdc2 protein levels and kinase activity, leading to G2/M arrest.[2] Inhibition of tumor growth in nude mice xenografts.[3] | Sulindac Sulfide: A non-selective COX inhibitor, also shown to have anti-proliferative effects, but this compound demonstrates a more targeted cytostatic mechanism with less apoptotic induction.[2] |
| LLC (Lewis Lung Carcinoma) | Lung Carcinoma | High | More sensitive to this compound-induced growth inhibition compared to HCA-7 cells.[2] Induces G2 arrest.[1] | Not explicitly compared in the provided literature. |
| HCT-116 | Colon Carcinoma | Low/Absent | No significant effect on colony formation or tumor growth in xenografts, highlighting the COX-2 dependency of this compound's action.[3] | Not applicable as the target is absent. |
| Ramos B lymphoma | B-cell Lymphoma | - | Time and dose-dependent depletion of intracellular glutathione (GSH) and increase in reactive oxygen species (ROS), suggesting a COX-2 independent mechanism of action in these cells.[4] | OSU03012 (Celecoxib analog): Lacks COX-2 inhibitory activity but also induces GSH depletion, supporting a COX-2 independent effect.[4] |
| B-CLL | Chronic Lymphocytic Leukemia | - | Dose-dependent decrease in GSH levels.[4] | CAY10404 (COX-2 inhibitor): Also blunts survival of malignant B-cells.[4] |
Mechanism of Action: A Two-Pronged Approach
This compound primarily exerts its cytostatic effect through the selective inhibition of COX-2, an enzyme often overexpressed in various cancers. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and cell proliferation.[5][6] The subsequent reduction in prostaglandin levels, particularly PGE2, is associated with a delay in cell cycle progression at the G2/M transition.[2] This is mechanistically linked to the downregulation of p34cdc2, a critical kinase for entry into mitosis.[2]
Interestingly, in certain hematopoietic cancer cells like B-cell lymphomas, this compound can induce cell death through a COX-2 independent pathway. This involves the depletion of intracellular glutathione and an increase in reactive oxygen species, leading to oxidative stress.[4]
Figure 1. Signaling pathway of this compound's cytostatic effect.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or alternative compounds for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis: Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound for the specified time (e.g., 12, 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution (containing RNase A) for 30 minutes in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.
Figure 2. Experimental workflow for cytostatic effect validation.
Conclusion
This compound presents a compelling profile as a cytostatic agent, particularly in COX-2 expressing cancers. Its ability to induce cell cycle arrest with minimal apoptosis distinguishes it from many conventional chemotherapeutic drugs. The presented data and protocols offer a solid foundation for researchers to further explore the therapeutic potential of this compound and to conduct comparative studies with other cytostatic compounds. The evidence of a COX-2 independent mechanism in certain cell types also opens new avenues for investigating its broader applications in cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Cyclooxygenase-2 Inhibitor (this compound) Blocks Growth of Established Human Colon Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. Cyclooxygenase-2 independent effects of cyclooxygenase-2 inhibitors on oxidative stress and intracellular glutathione content in normal and malignant human B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of SC-58125
For researchers and laboratory professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the safe and compliant disposal of SC-58125, a potent and selective COX-2 inhibitor used in research. Adherence to these procedures is essential to mitigate risks to personnel and the environment.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.
II. Step-by-Step Disposal Procedure
The disposal of this compound, as with most research chemicals, must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, empty vials, contaminated gloves).
-
The container should be made of a material compatible with the chemical and any solvents used.
-
Label the container as "Hazardous Waste" and clearly indicate the contents: "this compound".
-
-
Container Management:
-
Keep the hazardous waste container securely closed when not in use.
-
Store the container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Disposal through Institutional Environmental Health and Safety (EHS):
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional protocols for waste manifest and pickup scheduling. Your EHS office is the primary resource for ensuring compliance with local, state, and federal regulations.
-
-
Decontamination of Work Surfaces:
-
After handling and preparing the waste for disposal, thoroughly decontaminate all work surfaces and equipment that may have come into contact with this compound.
-
Use an appropriate cleaning agent as recommended by your laboratory's standard operating procedures.
-
III. Quantitative Data Summary
No specific quantitative data for disposal (e.g., concentration limits for sewer disposal) are provided in standard Safety Data Sheets for this compound, as it is recommended to be disposed of as chemical waste regardless of concentration.
| Parameter | Value |
| Recommended Disposal Method | Hazardous Waste Incineration or Chemical Landfill |
| Effluent Concentration Limit | Not Applicable (Do not dispose in sewer) |
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult your Environmental Health and Safety (EHS) department for guidance on hazardous waste management.
Personal protective equipment for handling SC-58125
Essential Safety and Handling Guide for SC-58125
This document provides immediate safety, handling, and disposal protocols for this compound, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₂F₄N₂O₂S | MedChemExpress, Cayman Chemical |
| Molecular Weight | 384.35 g/mol | MedChemExpress, Cayman Chemical |
| CAS Number | 162054-19-5 | MedChemExpress, Cayman Chemical |
| Appearance | Crystalline solid | Cayman Chemical |
| Purity | ≥98% | Tocris Bioscience |
| Solubility | - Soluble to 100 mM in DMSO- Soluble to 25 mM in ethanol | Tocris Bioscience |
| Storage (Powder) | Store at +4°C | Tocris Bioscience |
| Storage (In solvent) | - -80°C for up to 1 year- -20°C for up to 1 month | Selleck Chemicals |
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety.
Recommended PPE:
-
Eye Protection : Wear chemical safety goggles or a face shield.
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
-
Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splashes or aerosol generation, consider additional protection such as an apron or coveralls.
-
Respiratory Protection : If working with the powdered form outside of a certified chemical fume hood or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.
All PPE should be inspected before use and removed carefully to avoid contamination.
Handling and Disposal Plan
Follow these procedural steps for the safe handling and disposal of this compound.
Operational Protocol:
-
Preparation :
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
-
Weighing and Solution Preparation :
-
When weighing the solid form, do so within a fume hood to avoid inhalation of dust particles.
-
To prepare a stock solution, add the solvent to the vial containing this compound to minimize dust generation.
-
-
Handling Solutions :
-
Avoid direct contact with the solution. Use appropriate PPE at all times.
-
Prevent the formation of aerosols.
-
Disposal Plan:
-
Waste Collection :
-
Collect all waste materials, including unused this compound, contaminated solutions, and disposable labware (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.
-
-
Disposal Method :
-
Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
-
-
Decontamination :
-
Decontaminate all work surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol), followed by a thorough cleaning with soap and water.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
